CD36 Peptide P (139-155), Cys conjugated
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C87H133N25O26S |
|---|---|
Molecular Weight |
1977.2 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H133N25O26S/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-/m0/s1 |
InChI Key |
NJZRTDDFCLDHMK-VKXXUPAPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action: CD36 Peptide P (139-155) Cys Conjugated
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The cluster of differentiation 36 (CD36), also known as fatty acid translocase (FAT), is a multifunctional transmembrane glycoprotein that plays a pivotal role in a myriad of physiological and pathological processes.[1][2][3][4][5][6] As a member of the class B scavenger receptor family, CD36 is expressed on a wide variety of cell types, including platelets, monocytes, macrophages, adipocytes, endothelial cells, and muscle cells.[2][4] Its functions are diverse, encompassing the transport of long-chain fatty acids, recognition of oxidized lipoproteins (oxLDL) and thrombospondin-1 (TSP-1), and involvement in angiogenesis, inflammation, and lipid metabolism.[1][2][3][4][5][7][8] The peptide corresponding to amino acids 139-155 of CD36, particularly when conjugated with a cysteine residue for experimental purposes, serves as a critical tool for elucidating the receptor's ligand interactions and downstream signaling cascades. This guide provides a comprehensive overview of the mechanism of action of this peptide, supported by experimental data and methodologies.
The Role of the 139-155 Domain in CD36 Function
The 139-155 amino acid sequence of CD36 is a functionally significant region that participates in ligand binding and modulates the receptor's activity.[2][9][10][11] Studies utilizing synthetic peptides corresponding to this domain have been instrumental in mapping the binding sites for key ligands. The peptide CD36 (139-155) has been shown to be involved in the binding of oxidized LDL and to modulate the interaction with thrombospondin-1.[2][9][11] The addition of a terminal cysteine residue to this peptide, creating "CD36 Peptide P (139-155), Cys conjugated," is a common biochemical modification to facilitate labeling with fluorescent probes, conjugation to carrier proteins, or immobilization on solid surfaces for binding assays.[12]
Mechanism of Action: Modulating Ligand-Receptor Interactions
The primary mechanism of action of the CD36 Peptide P (139-155) is its ability to act as a competitive inhibitor or modulator of ligand binding to the full-length CD36 receptor. By mimicking a key binding domain, the peptide can interfere with the interaction between CD36 and its natural ligands.
For instance, several studies have demonstrated that peptides derived from the 139-184 region of CD36, including the 139-155 sequence, can inhibit the binding of Plasmodium falciparum infected erythrocytes to CD36.[10][12] This highlights the role of this domain in pathogen recognition.
Furthermore, the 139-155 peptide has been shown to interact with thrombospondin-1.[9] Interestingly, in some experimental contexts, this peptide was found to enhance the binding of CD36 to TSP, suggesting a complex allosteric mechanism where the initial binding of the 139-155 region to TSP may induce a conformational change in TSP that reveals a higher affinity binding site for another region of CD36 (amino acids 93-110).[9]
Downstream Signaling Pathways Influenced by the 139-155 Domain
Ligand binding to CD36 initiates a cascade of intracellular signaling events that are crucial for its diverse biological functions. The 139-155 domain, by being a key site for ligand interaction, is intrinsically linked to the activation of these pathways.
One of the well-characterized signaling pathways initiated by CD36 involves the activation of non-receptor Src-family protein tyrosine kinases, such as Fyn, Lyn, and Yes.[2][13] For example, the interaction of TSP-1 with CD36 on microvascular endothelial cells leads to the recruitment and activation of Fyn kinase.[2][4] This, in turn, activates downstream effectors like the p38 mitogen-activated protein kinase (MAPK), ultimately leading to an anti-angiogenic response characterized by endothelial cell apoptosis.[2][4][11]
In macrophages, the binding of oxidized LDL to CD36 also triggers Src-family kinase activation, leading to the activation of c-Jun N-terminal kinase (JNK).[1][13] This signaling cascade is implicated in the inflammatory response and foam cell formation associated with atherosclerosis.[11][13]
The CD36 Peptide P (139-155), by blocking or modulating ligand binding, can therefore be used as a tool to prevent the initiation of these downstream signaling events, allowing researchers to probe their specific roles in cellular responses.
Quantitative Data on CD36 Peptide Interactions
The following table summarizes key quantitative data related to the interaction of ligands and peptides with CD36, as reported in the literature.
| Ligand/Peptide | Interaction with CD36 | Reported IC50/Effect | Cell Type/Assay Condition |
| Oxidized LDL (oxLDL) | Ligand Binding | IC50: 0.039 µg/ml | Sf9 cells expressing human CD36 |
| Acetylated LDL (AcLDL) | Ligand Binding | IC50: 0.019 µg/ml | Sf9 cells expressing human CD36 |
| High-Density Lipoprotein (HDL) | Ligand Binding | IC50: 0.010 µg/ml | Sf9 cells expressing human CD36 |
| CD36 Peptide (139-155) | Inhibition of PfEMP1 binding | IC50: ≈ 5 µmol/L | In vitro binding assay |
Experimental Protocols
Protocol 1: In Vitro Ligand Binding Inhibition Assay
This protocol describes a method to assess the ability of CD36 Peptide P (139-155) to inhibit the binding of a specific ligand (e.g., oxidized LDL) to the CD36 receptor.
-
Cell Culture: Culture cells expressing CD36 (e.g., CHO cells stably transfected with human CD36, or macrophages) in appropriate media.
-
Peptide Preparation: Dissolve the this compound, in a suitable buffer (e.g., PBS) to create a stock solution. Prepare serial dilutions of the peptide.
-
Ligand Labeling: Label the ligand of interest (e.g., oxidized LDL) with a detectable marker, such as a fluorescent dye (e.g., DiI) or a radioisotope (e.g., ¹²⁵I), according to standard protocols.
-
Binding Assay:
-
Seed the CD36-expressing cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the CD36 peptide for a specified time (e.g., 30 minutes) at 37°C.
-
Add the labeled ligand to the wells and incubate for a further period (e.g., 2 hours) at 37°C to allow for binding.
-
Wash the cells extensively with cold PBS to remove unbound ligand.
-
-
Quantification:
-
Lyse the cells and measure the amount of bound labeled ligand using a suitable detection method (e.g., fluorescence plate reader or gamma counter).
-
Plot the percentage of ligand binding against the peptide concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines a method to investigate the effect of CD36 Peptide P (139-155) on the activation of downstream signaling molecules.
-
Cell Culture and Treatment:
-
Culture CD36-expressing cells (e.g., endothelial cells or macrophages) to near confluence.
-
Starve the cells in serum-free media for a few hours before the experiment.
-
Pre-incubate the cells with the CD36 peptide at a predetermined inhibitory concentration for 30 minutes.
-
Stimulate the cells with a CD36 ligand (e.g., TSP-1 or oxLDL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated (activated) forms of signaling proteins (e.g., phospho-Fyn, phospho-p38) and their total protein counterparts overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the extent of signaling inhibition by the peptide.
-
Visualizations
Caption: CD36 Signaling Pathway and Peptide Inhibition.
Caption: Workflow for Ligand Binding Inhibition Assay.
Conclusion
The CD36 Peptide P (139-155), particularly with a cysteine conjugation for experimental versatility, is an invaluable tool for dissecting the complex biology of the CD36 receptor. Its mechanism of action primarily involves the modulation of ligand binding to a critical domain of the receptor, thereby influencing the initiation of downstream signaling cascades. A thorough understanding of its interaction with CD36 and its ligands, supported by robust experimental methodologies, is essential for advancing research in areas such as atherosclerosis, metabolic diseases, and angiogenesis, and for the development of novel therapeutic strategies targeting this multifaceted receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]
- 3. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cys-conjugated CD36 (139-155) Peptide
This technical guide provides a comprehensive overview of the structure, synthesis, and functional significance of the Cys-conjugated CD36 (139-155) peptide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and signaling pathways associated with the CD36 receptor.
Core Structure and Properties
The Cys-conjugated CD36 (139-155) peptide is a synthetic fragment of the human CD36 protein, also known as glycoprotein IV or IIIb. This particular sequence, spanning amino acid residues 139 to 155, is a critical component of a major extracellular loop of the CD36 receptor. The addition of a cysteine (Cys) residue, typically at the N-terminus, facilitates various biochemical applications such as conjugation to carrier proteins, immobilization on surfaces for binding assays, or introduction of specific labels.
The primary sequence of the N-terminally Cys-conjugated peptide is: Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln .[1][2]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C87H133N25O26S | [1][2] |
| Molecular Weight | 1977.24 g/mol | [1][2] |
| Purity (typical) | >95% (as determined by HPLC) | [3] |
Functional Significance
The CD36 (139-155) region is a versatile binding domain involved in numerous physiological and pathological processes. Its functional importance is highlighted by its interaction with a diverse array of ligands.
Ligand Interactions and Biological Roles:
-
Thrombospondin (TSP): The 139-155 sequence is a key binding site for thrombospondin-1, an adhesive glycoprotein involved in cell-cell and cell-matrix interactions.[4][5] The interaction is proposed to be a two-step process where the 139-155 region of CD36 first binds to TSP, inducing a conformational change in TSP that exposes a second binding site for the 93-110 region of CD36.[4]
-
Plasmodium falciparum Erythrocyte Membrane Protein 1 (PfEMP1): This peptide sequence is part of the binding domain for PfEMP1, the primary variant antigen expressed on the surface of erythrocytes infected with the malaria parasite Plasmodium falciparum. By interacting with CD36 on endothelial cells, PfEMP1 mediates the sequestration of infected erythrocytes in the microvasculature, a key factor in the pathogenesis of severe malaria.[3][6]
-
Oxidized Low-Density Lipoprotein (oxLDL): The 139-155 region, along with the adjacent 155-183 domain, forms a binding site for oxidized LDL.[5][7] This interaction is crucial in the context of atherosclerosis, where CD36 on macrophages mediates the uptake of oxLDL, leading to foam cell formation.
-
Monoclonal Antibody OKM5: This peptide contains part of the epitope for the monoclonal antibody OKM5, which is known to block the cell adhesive functions of CD36.[1][4]
Quantitative Binding Data:
| Interacting Molecule | Assay | Parameter | Value | Reference |
| Recombinant C1-2 domain of PfEMP1 | Inhibition of CD36 binding | IC50 | ~2 µmol/L | [3] |
It is important to note that the CD36 (139-155) peptide has been observed to have low solubility, which can affect experimental outcomes.[3]
Experimental Protocols
Peptide Synthesis and Purification
The Cys-conjugated CD36 (139-155) peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).
-
Deprotection: Remove the Fmoc protecting group from the terminal amino acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cysteine Addition: In the final coupling step, use Fmoc-Cys(Trt)-OH to add the N-terminal cysteine. The trityl (Trt) group protects the reactive thiol side chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Cysteine Conjugation
The N-terminal cysteine provides a reactive thiol group for conjugation to other molecules, such as carrier proteins (for immunization) or fluorescent dyes (for imaging). A common method for cysteine conjugation is through a maleimide linker.
Protocol: Cysteine-Maleimide Conjugation
-
Protein Preparation: If conjugating to a protein (e.g., BSA or KLH), dissolve it in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Linker Activation: Activate the protein with a bifunctional crosslinker containing a maleimide group and an amine-reactive group (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester, MBS). This step attaches the maleimide group to the protein.
-
Removal of Excess Linker: Remove the unreacted crosslinker by dialysis or gel filtration.
-
Peptide Preparation: Dissolve the purified Cys-conjugated CD36 (139-155) peptide in a suitable buffer. If the cysteine thiol is oxidized, it may need to be reduced first using a reducing agent like dithiothreitol (DTT) followed by its removal.
-
Conjugation Reaction: Mix the maleimide-activated protein with the cysteine-containing peptide. The thiol group of the cysteine will react with the maleimide group to form a stable thioether bond.
-
Purification of the Conjugate: Purify the resulting peptide-protein conjugate using dialysis or size-exclusion chromatography to remove the unconjugated peptide.
-
Characterization: Characterize the conjugate using techniques like SDS-PAGE and UV-Vis spectroscopy.
Signaling Pathways and Experimental Workflows
The interaction of ligands with the 139-155 region of CD36 can trigger intracellular signaling cascades. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: TSP-1 binding to CD36 inducing apoptosis in endothelial cells.
Caption: Experimental workflow for Cys-conjugated CD36 (139-155) peptide.
References
- 1. peptide.com [peptide.com]
- 2. CD36 Peptide P (139-155), Cys conjugated | C87H133N25O26S | CID 131848039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]
- 6. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
discovery and history of CD36 peptide 139-155
An In-depth Technical Guide on the Discovery and History of CD36 Peptide 139-155
Executive Summary
The Cluster of Differentiation 36 (CD36) receptor is a multifunctional class B scavenger receptor implicated in a vast array of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and host-pathogen interactions. A key region within its extracellular domain, the peptide sequence corresponding to amino acids 139-155, has been a focal point of research. This peptide was instrumental in elucidating the receptor's interaction with critical ligands such as thrombospondin-1 (TSP-1) and the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1). Initially identified as part of the epitope for the function-blocking monoclonal antibody OKM5, the 139-155 peptide has been shown to modulate ligand binding, platelet aggregation, and pathogen cytoadherence. This document provides a comprehensive technical overview of the discovery, history, functional roles, and experimental methodologies associated with the CD36 139-155 peptide, intended for researchers, scientists, and professionals in drug development.
Introduction to the CD36 Receptor
CD36, also known as glycoprotein IV, is an 88 kDa transmembrane protein expressed on a wide variety of cells, including platelets, monocytes, macrophages, endothelial cells, adipocytes, and muscle cells.[1][2][3] It functions as a receptor for a diverse set of ligands, such as long-chain fatty acids, oxidized low-density lipoproteins (oxLDL), apoptotic cells, collagen, and thrombospondin-1 (TSP-1).[2][4][5][6] The receptor consists of two short intracellular tails, two transmembrane domains, and a large, heavily glycosylated extracellular loop that contains the binding sites for its various ligands.[2][3][7] Through these interactions, CD36 plays a pivotal role in fatty acid transport, innate immunity, angiogenesis, atherosclerosis, and the pathogenesis of malaria.[2][7][8][9]
Discovery and History of the 139-155 Peptide
The significance of the 139-155 amino acid region of CD36 was first brought to light in the early 1990s during investigations into the receptor's interaction with the adhesive protein thrombospondin (TSP). A seminal 1992 study by Leung et al. aimed to map the functional epitopes of CD36.[10] Using a panel of synthetic peptides, they discovered that a peptide corresponding to the sequence 139-155 (P139-155) was specifically recognized by and inhibited the immunoadsorption of CD36 by the monoclonal antibody OKM5, an antibody known to block CD36-mediated cell adhesion.[10][11] This finding established that the 139-155 sequence constitutes a critical part of the functionally important OKM5 epitope.[10][11][12]
Further research revealed this region's importance in mediating the cytoadherence of erythrocytes infected with the malaria parasite Plasmodium falciparum.[13][14][15] Studies demonstrated that synthetic peptides from the 139-184 region of CD36, including the 139-155 peptide, could interfere with the interaction between CD36 and the parasite's primary adhesion ligand, PfEMP1.[13][14][15] This identified the peptide as a potential therapeutic agent to prevent the sequestration of infected erythrocytes in the microvasculature, a key contributor to the severe pathology of falciparum malaria.[13][14]
Functional Roles of the CD36 139-155 Peptide
Modulation of Thrombospondin-1 (TSP-1) Interaction
The interaction between CD36 and TSP-1 is not a simple lock-and-key mechanism. The 139-155 peptide was found to be a crucial initiator of a two-step binding process.[8][10]
-
Initial Binding: The 139-155 region of CD36 engages in an initial, lower-affinity binding to TSP-1.[8][10]
-
Conformational Change and High-Affinity Binding: This initial interaction is proposed to induce a conformational change in the TSP-1 molecule. This change exposes a previously cryptic, high-affinity binding site on TSP-1 for a different region of CD36, specifically the 93-110 peptide sequence.[8][10][16]
Surprisingly, instead of inhibiting the overall CD36-TSP interaction, the soluble 139-155 peptide was found to augment the binding of the full CD36 receptor to TSP-1.[10] This is consistent with its role as the initiator of the binding cascade. This peptide also enhanced ADP- and collagen-induced platelet aggregation, highlighting its role as a functional modulator.[10][17]
Inhibition of P. falciparum Cytoadherence
In the context of malaria, the 139-155 peptide acts as a competitive inhibitor. Mature erythrocytes infected with P. falciparum express the PfEMP1 protein, which mediates their adhesion to CD36 on microvascular endothelial cells.[13][14] This sequestration prevents clearance by the spleen but can lead to microvascular occlusion and severe disease. The CD36 139-155 peptide was shown to be the most active among several tested peptides at blocking the CD36-PfEMP1 interaction.[13] It specifically inhibits this binding, suggesting that the 139-155 region is a key component of the PfEMP1 binding domain on the CD36 receptor.[13][14]
Role in Oxidized LDL (oxLDL) Binding
The CD36 receptor is a primary scavenger receptor for oxidized LDL, a key event in the formation of macrophage foam cells and the development of atherosclerosis.[1][5] The binding site for oxLDL has been mapped to a broad region on CD36. While one major domain is located at amino acids 155-183, the adjacent 139-155 sequence is also thought to be important.[1][7] It has been proposed that the initial interaction of oxLDL with CD36 may involve a discontinuous site that includes both the 139-155 and 155-183 domains.[1]
Quantitative Analysis of Peptide Activity
Quantitative data from inhibition assays underscore the peptide's functional potency, particularly in blocking the CD36-PfEMP1 interaction relevant to malaria.
| Assay | Peptide | Metric | Value | Reference |
| Inhibition of ¹²⁵I-PfEMP1 binding to CD36 | CD36 139-155 | IC₅₀ | ≈ 5 µmol/L | [13] |
| Inhibition of CD36 interaction with rC1-2 [1-179] | CD36 139-155 | Apparent IC₅₀ | ≈ 2 µmol/L | [13] |
| Inhibition of ¹²⁵I-PfEMP1 binding to CD36 (MC strain) | CD36 139-155 | % Inhibition | 70% to 82% | [13] |
| Inhibition of ¹²⁵I-PfEMP1 binding to CD36 (FCR₃-C5 strain) | CD36 139-155 | % Inhibition | > 40% | [13] |
Key Experimental Methodologies
Peptide Synthesis
The CD36 peptides cited in the foundational research were synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[13][18]
General Protocol:
-
Resin Preparation: The C-terminal amino acid is covalently attached to an insoluble polymer resin (e.g., Rink amide MBHA resin).
-
Deprotection: The Fmoc protecting group on the α-amino group of the attached amino acid is removed using a mild base, typically piperidine in a solvent like dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin, forming a new peptide bond. The reaction is allowed to proceed to completion.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Ligand-Receptor Interaction Assays
5.2.1 Solid-Phase Binding Inhibition Assay (PfEMP1-CD36) This method quantifies the ability of a peptide to inhibit the binding of a soluble ligand to an immobilized receptor.
-
Immobilization: Purified recombinant CD36 is coated onto the wells of a microtiter plate and incubated to allow for adsorption. Wells are then blocked (e.g., with bovine serum albumin) to prevent non-specific binding.
-
Ligand Preparation: A soluble ligand, such as radiolabeled ¹²⁵I-PfEMP1, is prepared.
-
Inhibition Reaction: The radiolabeled ligand is pre-incubated with varying concentrations of the synthetic CD36 139-155 peptide (or other test peptides).
-
Binding: The ligand-peptide mixture is added to the CD36-coated wells and incubated to allow binding to occur.
-
Washing: Wells are washed to remove unbound ligand.
-
Quantification: The amount of bound radiolabeled ligand is quantified using a gamma counter. The percentage of inhibition is calculated relative to a control reaction with no peptide inhibitor. IC₅₀ values are determined from the resulting dose-response curve.[13]
5.2.2 Immunoadsorption Inhibition Assay (OKM5-CD36) This assay was used to confirm that the 139-155 peptide is part of the OKM5 epitope.
-
Antibody Immobilization: The OKM5 monoclonal antibody is immobilized on a solid support (e.g., protein A/G beads).
-
Receptor Preparation: A soluble source of the CD36 receptor is prepared (e.g., a cell lysate).
-
Inhibition: The soluble CD36 is pre-incubated with the CD36 139-155 peptide.
-
Immunoprecipitation: The antibody-bead complex is added to the CD36-peptide mixture and incubated to allow the antibody to capture the CD36 receptor.
-
Analysis: The beads are washed, and the amount of bound CD36 is analyzed (e.g., by SDS-PAGE and Western blotting). Inhibition is demonstrated if the presence of the peptide reduces the amount of CD36 pulled down by the OKM5 antibody.[10][11]
Cell-Based Cytoadherence Assay
This assay measures the ability of peptides to block the adhesion of parasitized erythrocytes to cells expressing CD36.
-
Cell Culture: A monolayer of CD36-expressing cells (e.g., C32 amelanotic melanoma cells or transfected CHO cells) is grown in a suitable culture dish.
-
Erythrocyte Preparation: Mature, late-stage P. falciparum-infected erythrocytes are enriched from culture.
-
Inhibition: The infected erythrocytes are pre-incubated with various concentrations of the CD36 139-155 peptide.
-
Adhesion: The erythrocyte-peptide suspension is overlaid onto the cell monolayer and incubated under conditions that allow for cytoadherence.
-
Washing: Non-adherent erythrocytes are removed by gentle washing.
-
Quantification: The number of bound erythrocytes is quantified, typically by microscopy (counting bound cells per unit area) or by lysing the cells and measuring hemoglobin content via spectrophotometry. The results are compared to a control without any peptide to determine the percentage of adhesion blockade.
Signaling Pathways and Logical Workflows
Caption: Two-step binding model of CD36 and Thrombospondin-1.
Caption: CD36-mediated anti-angiogenic signaling pathway.
Caption: Workflow for epitope mapping using peptide inhibition assays.
Conclusion and Future Directions
The discovery of the CD36 139-155 peptide was a pivotal moment in understanding the molecular interactions of this versatile receptor. From its initial identification as part of a key functional epitope, it has proven to be a critical modulator of CD36's interactions with both endogenous proteins like TSP-1 and pathogen-derived ligands like PfEMP1. The ability of this peptide to inhibit the cytoadherence of malaria-infected erythrocytes highlights its potential as a lead compound for the development of anti-adhesion therapeutics. Furthermore, its involvement in a complex, multi-step binding process with TSP-1 provides a fascinating model for receptor-ligand dynamics. Future research may focus on developing more stable and potent mimetics of the 139-155 peptide to enhance its therapeutic efficacy for conditions ranging from severe malaria to atherosclerosis and angiogenesis-dependent diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 as a therapeutic target for endothelial dysfunction in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Discovery and in vitro characterization of a human anti-CD36 scFv [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]
- 8. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ashpublications.org [ashpublications.org]
- 14. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD36 Peptides That Block Cytoadherence Define the CD36 Binding Region for Plasmodium falciparum-Infected Erythrocytes [ouci.dntb.gov.ua]
- 16. Identification of SVTCG in thrombospondin as the conformation-dependent, high affinity binding site for its receptor, CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. embopress.org [embopress.org]
The Role of Cysteine in the Function of CD36 Peptide (139-155): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scavenger receptor CD36 is a multifunctional transmembrane glycoprotein implicated in a diverse range of physiological and pathological processes, including angiogenesis, lipid metabolism, inflammation, and malaria pathogenesis. Specific domains within its extracellular loop are responsible for its interaction with a wide array of ligands. The peptide sequence spanning amino acids 139-155 has been identified as a critical region involved in several key functions of CD36, notably its interaction with thrombospondin-1 (TSP-1) and the cytoadherence of Plasmodium falciparum-infected erythrocytes. While the native 139-155 sequence does not contain a cysteine residue, synthetic versions of this peptide are frequently conjugated with a terminal cysteine. This technical guide provides an in-depth analysis of the function of the CD36 (139-155) peptide, clarifies the role of the synthetically added cysteine, summarizes quantitative interaction data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Functions of the CD36 Peptide (139-155) Region
The 139-155 amino acid sequence of CD36 is a functionally significant domain involved in mediating protein-protein and cell-matrix interactions. Its primary roles include:
-
Interaction with Thrombospondin-1 (TSP-1): This region is crucial for the binding of CD36 to TSP-1, a potent anti-angiogenic matricellular protein. The interaction is proposed to be a two-step process where the 139-155 region of CD36 engages TSP-1 first. This initial binding is thought to induce a conformational change in TSP-1, which then exposes a second, high-affinity binding site for the CD36 region spanning amino acids 93-110.[1][2] Interestingly, the isolated P(139-155) peptide does not inhibit but rather augments the binding of full-length CD36 to TSP-1.[1]
-
Malaria Pathogenesis: The CD36 receptor on microvascular endothelial cells is a major binding site for P. falciparum erythrocyte membrane protein 1 (PfEMP1), facilitating the sequestration of parasitized erythrocytes. This cytoadherence is a key factor in the severe pathology of falciparum malaria.[3][4] The peptide CD36 (139-155) has been shown to interfere with the CD36-PfEMP1 interaction, highlighting its role in forming the adhesion site for the parasite.[3][5]
-
Recognition by Monoclonal Antibodies: The 139-155 sequence constitutes part of the epitope for the well-characterized monoclonal antibody OKM5, which is known to block several cell adhesive functions of CD36.[1][6]
-
Binding of Oxidized LDL (oxLDL): While the primary binding site for oxLDL is thought to be in the adjacent 155-183 region, studies suggest that the 139-155 sequence may also be important for a stable interaction, possibly forming a discontinuous binding site with the 155-183 domain.[6][7]
The Role of Cysteine: Native Protein vs. Synthetic Peptide
It is critical to distinguish the role of cysteine residues in the full-length, native CD36 protein from the function of a cysteine added to the synthetic 139-155 peptide.
Cysteine in the Native CD36 Protein
In the full-length CD36 protein, specific cysteine residues located in the short intracellular N- and C-terminal tails are sites for S-palmitoylation . This reversible lipid modification is crucial for:
-
Anchoring the cytoplasmic tails to the plasma membrane.
-
Proper localization of CD36 into lipid rafts and caveolae, which are critical for concentrating signaling molecules.[7]
-
Regulating the protein's stability and turnover.
-
Mediating downstream signaling events, including the anti-angiogenic pathway.
Cysteine in the Synthetic CD36 (139-155) Peptide
The native human CD36 sequence from residue 139 to 155 is NLAVAAASHIYQNQFVQ. This sequence does not contain a cysteine.
In published research and for commercial synthesis, a cysteine residue is often added to the N-terminus of the peptide (Cys-NLAVAAASHIYQNQFVQ).[8] This addition is not for mimicking a native function of the peptide itself but serves a vital methodological purpose . The thiol group (-SH) of the cysteine side chain is highly reactive and provides a specific handle for:
-
Bioconjugation: Covalently linking the peptide to other molecules such as fluorescent dyes, biotin, or carrier proteins (e.g., Keyhole Limpet Hemocyanin for antibody production).[9][10][11]
-
Immobilization: Attaching the peptide to a solid support, such as microtiter plates or sensor chips (e.g., for Surface Plasmon Resonance), which is essential for in vitro binding assays.[10]
-
Site-Specific Labeling: The unique reactivity of the N-terminal cysteine allows for precise, site-specific modifications that would be difficult with other amino acid side chains.[9][12]
Therefore, the function of the added cysteine in "CD36 Peptide P (139-155), Cys conjugated" is to facilitate its use as an experimental tool, rather than to confer a specific biological activity related to the peptide's interaction with its ligands.
Quantitative Data Presentation
The following table summarizes key quantitative data from studies using the CD36 (139-155) peptide to modulate receptor interactions.
| Parameter | Ligand / Interaction Partner | Experimental System | Value / Effect | Citation(s) |
| IC₅₀ | Recombinant PfEMP1 domain (rC1-2) | Inhibition of rC1-2 binding to soluble CD36 | ~ 2 µmol/L | [5] |
| Inhibition % | PfEMP1 from MC parasite strain | Inhibition of 125I-PfEMP1 binding to immobilized CD36 | 70% - 82% | [5] |
| Inhibition % | PfEMP1 from FCR₃-C5 parasite strain | Inhibition of 125I-PfEMP1 binding to immobilized CD36 | > 40% | [5] |
| Inhibition % | Recombinant PfEMP1 domain (rC1-2) | Inhibition of sCD36 binding to rC1-2 coated beads (at 50 µM peptide) | 78% - 92% | [5] |
| Functional Effect | Thrombospondin-1 (TSP-1) | Binding of soluble CD36 to immobilized TSP-1 | Significant augmentation of binding | [1] |
| Functional Effect | ADP or Collagen | Platelet aggregation in platelet-rich plasma | Augmentation of induced aggregation | [1] |
Signaling Pathways and Functional Models
Visualizing the complex biological processes involving the CD36 (139-155) region is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and workflows.
Caption: Two-step binding model of CD36 to Thrombospondin-1 (TSP-1).
Caption: CD36/TSP-1 anti-angiogenic signaling pathway in endothelial cells.
Caption: General experimental workflow for a solid-phase peptide inhibition assay.
Detailed Methodologies
Solid-Phase Peptide Synthesis (SPPS)
Synthetic peptides like CD36 (139-155) are typically produced via automated Fmoc solid-phase peptide synthesis.
-
Resin Preparation: A suitable resin (e.g., Rink-amide MBHA for C-terminal amides) is chosen and swollen in a solvent like N,N-Dimethylformamide (DMF).[13][14]
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gln(Trt)-OH) is coupled to the resin.
-
Deprotection/Coupling Cycle: The synthesis proceeds in cycles:
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus is removed using a piperidine solution in DMF.[13]
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the newly freed N-terminus.[13]
-
-
Final Cleavage: After the final amino acid (N-terminal Cysteine) is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., Trifluoroacetic acid with scavengers).[15]
-
Purification and Analysis: The crude peptide is precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity are confirmed by mass spectrometry and analytical HPLC.[13]
Solid-Phase Binding Inhibition Assay
This assay is used to quantify the ability of peptides to inhibit the interaction between CD36 and its ligands.
-
Plate Coating: High-binding 96-well microtiter plates are coated with a ligand (e.g., 1-5 µg/mL of TSP-1 or recombinant PfEMP1) overnight at 4°C.
-
Blocking: Wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 1-3% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[16]
-
Inhibition Reaction: The inhibitor peptide (CD36 139-155) is serially diluted. The peptide dilutions are added to the wells, immediately followed by the addition of a constant concentration of labeled soluble CD36 (sCD36).
-
Incubation and Washing: The plate is incubated for 2-3 hours at room temperature. Afterward, the wells are washed extensively to remove unbound sCD36.[16]
-
Detection: The amount of bound sCD36 is quantified. If sCD36 is biotinylated, a streptavidin-HRP conjugate is added, followed by a colorimetric substrate (e.g., TMB). The reaction is stopped, and absorbance is read on a plate reader.
-
Data Analysis: Absorbance values are plotted against peptide concentration, and the IC₅₀ value is calculated using non-linear regression.
Platelet Aggregation Assay
This assay assesses how the peptide modulates platelet function.
-
PRP Preparation: Whole blood is collected from healthy, medication-free donors into citrate tubes. Platelet-Rich Plasma (PRP) is obtained by slow centrifugation. Platelet-Poor Plasma (PPP) is prepared by a second, faster centrifugation. The platelet count in the PRP is adjusted using PPP.[17][18]
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A cuvette containing PRP is placed in the aggregometer, warmed to 37°C, and stirred. Light transmission through PRP is set as 0%, and through PPP as 100%.[17]
-
Assay Protocol:
-
The synthetic peptide (CD36 139-155) is added to the PRP and incubated for a short period (e.g., 1-2 minutes).[18]
-
A sub-optimal concentration of a platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 3-5 minutes).[19]
-
-
Analysis: The maximum aggregation percentage is recorded. The effect of the peptide is determined by comparing the aggregation curve in its presence to that of the agonist alone.[1]
Conclusion and Future Directions
The CD36 peptide (139-155) is a functionally critical domain that mediates key ligand interactions, particularly with TSP-1 and malarial proteins. While the native sequence is devoid of cysteine, the addition of a terminal cysteine to synthetic versions of this peptide is a crucial methodological modification that enables its use in a wide range of quantitative binding and functional assays. This guide clarifies that the role of this added cysteine is one of experimental utility, allowing for precise conjugation and immobilization. In contrast, cysteine residues in the native full-length CD36 protein are essential for its post-translational modification, membrane localization, and signaling functions.
For drug development professionals, peptides derived from the 139-184 region of CD36 represent potential leads for anti-adhesion therapeutics in malaria.[5] However, challenges such as low solubility and the need for high concentrations must be addressed.[5] Further research should focus on developing more potent and soluble peptidomimetics based on this sequence. Understanding the precise structural basis of the P(139-155)-TSP-1 interaction could also pave the way for novel anti-angiogenic therapies that modulate this pathway.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD36 Peptides That Block Cytoadherence Define the CD36 Binding Region for Plasmodium falciparum-Infected Erythrocytes [ouci.dntb.gov.ua]
- 5. ashpublications.org [ashpublications.org]
- 6. ahajournals.org [ahajournals.org]
- 7. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Bioconjugation of N- & C-terminal Cysteines - Creative Biolabs [creative-biolabs.com]
- 11. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. biomatik.com [biomatik.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Core Function in Thrombospondin-1 Mediated Adhesion
An In-depth Technical Guide on the Core Function of CD36 Peptide 139-155 in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of the 139-155 amino acid sequence of the CD36 receptor in mediating cell adhesion. CD36, a multifunctional class B scavenger receptor, is pivotal in a myriad of physiological and pathological processes, including angiogenesis, atherosclerosis, and immune response.[1][2][3] The 139-155 peptide region, in particular, has been identified as a key player in the receptor's adhesive functions, primarily through its interaction with thrombospondin-1 (TSP-1) and its involvement in pathogen binding.[4][5]
The interaction between CD36 and the extracellular matrix protein thrombospondin-1 (TSP-1) is fundamental to many cell adhesion processes.[4][6] Research has elucidated a sophisticated two-step binding mechanism in which the CD36 peptide 139-155 plays an initial and essential role.[4][7]
Initially, the 139-155 region of CD36 engages with TSP-1.[4] This primary binding event is thought to induce a conformational change in the TSP-1 molecule, which in turn unmasks a previously cryptic, high-affinity binding site.[4] This newly exposed site on TSP-1 then binds to a different region of the CD36 receptor, specifically the 93-110 amino acid sequence.[4][7] This sequential binding process ensures a stable and high-affinity interaction, crucial for mediating cellular adhesion to the extracellular matrix.
Interestingly, synthetic peptide P139-155 does not inhibit but rather augments the binding of CD36 to TSP-1, underscoring its role in initiating and facilitating this adhesive interaction.[4] This peptide also enhances ADP- and collagen-induced platelet aggregation, further highlighting its significance in thrombotic events.[4]
Role in Pathogen Adhesion: The Case of Plasmodium falciparum
The CD36 receptor is a major host receptor for erythrocytes parasitized by Plasmodium falciparum, the causative agent of malaria. The adhesion of infected erythrocytes to the microvascular endothelium, a process known as cytoadherence, is a key factor in the pathology of severe malaria.[5] The 139-155 peptide is located within a larger immunodominant domain of CD36 (residues 139-184) that is critical for the binding of P. falciparum erythrocyte membrane protein 1 (PfEMP1).[5]
Studies have shown that the CD36 peptide 139-155 can significantly interfere with the CD36-PfEMP1 interaction.[5] This inhibitory effect suggests that this peptide sequence is a key component of the binding site for the malarial protein.
Quantitative Data on CD36 Peptide 139-155 and Related Peptides in Adhesion
The following tables summarize the available quantitative data on the effects of CD36 peptide 139-155 and related peptides on cell adhesion and protein-protein interactions.
Table 1: Inhibition of P. falciparum Erythrocyte Membrane Protein 1 (PfEMP1) Binding to CD36
| Peptide Sequence | Concentration | Percent Inhibition of Binding | Reference |
| CD36 139-155 | Not specified | 70% to 82% | [5] |
| CD36 62-75 | Not specified | > 50% | [5] |
| CD36 233-250 | Not specified | > 50% | [5] |
| CD36 145-171 | ~86 µmol/L (IC50) | 50% | [5] |
Table 2: Effects of CD36 Peptides on CD36-Thrombospondin-1 Interaction
| Peptide Sequence | Effect on CD36-TSP-1 Binding | Observation | Reference |
| P139-155 | Augmentation | Significantly augmented the binding of CD36 to immobilized TSP-1. | [4] |
| P93-110 | Inhibition | Blocked the binding of CD36 to immobilized TSP-1. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are outlines of key experimental protocols used to elucidate the function of CD36 peptide 139-155.
Solid-Phase Binding Assay for CD36-TSP-1 Interaction
This assay is used to quantify the binding of CD36 to immobilized TSP-1 and to assess the inhibitory or augmenting effects of synthetic peptides.
Materials:
-
Purified human TSP-1
-
Purified human CD36
-
Synthetic CD36 peptides (e.g., P139-155, P93-110)
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA) for blocking
-
Anti-CD36 monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified TSP-1 at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with 1-3% BSA in PBS for 1-2 hours at room temperature.
-
Binding: Add purified CD36 (at a concentration of 1-5 µg/mL) to the wells, either alone or pre-incubated with varying concentrations of the synthetic CD36 peptides. Incubate for 2-4 hours at room temperature.
-
Washing: Wash the wells thoroughly with PBST to remove unbound CD36 and peptides.
-
Detection: Add a primary anti-CD36 monoclonal antibody and incubate for 1 hour. After washing, add an HRP-conjugated secondary antibody and incubate for another hour.
-
Development: After a final wash, add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of bound CD36.
P. falciparum Infected Erythrocyte Adhesion Assay
This assay measures the ability of infected erythrocytes to bind to immobilized CD36 and the inhibitory effect of synthetic peptides.
Materials:
-
Culture of P. falciparum-infected erythrocytes
-
Purified human CD36
-
Plastic petri dishes or chamber slides
-
Gelatin solution
-
Giemsa stain
-
Microscope
Procedure:
-
Coating: Coat the surface of a petri dish or chamber slide with purified CD36 (10-50 µg/mL) and incubate overnight at 4°C. For a negative control, coat a separate surface with BSA.
-
Blocking: Wash the surface and block with 1% BSA in RPMI 1640 medium for 1 hour at 37°C.
-
Adhesion: Add a suspension of mature P. falciparum-infected erythrocytes (at a parasitemia of 2-5%) to the coated surface. If testing inhibitors, pre-incubate the infected erythrocytes with the CD36 peptides for 30 minutes before adding them to the coated surface. Incubate for 1 hour at 37°C with gentle agitation.
-
Washing: Gently wash the surface multiple times with RPMI 1640 to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with methanol and stain with Giemsa.
-
Quantification: Count the number of adherent infected erythrocytes per unit area using a microscope. Calculate the percentage of inhibition by comparing the number of adherent cells in the presence and absence of the peptide.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Two-step binding mechanism of CD36 to Thrombospondin-1.
Caption: Workflow for a cell adhesion inhibition assay using CD36 peptide 139-155.
References
- 1. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of CD36 Peptide 139-155 in Thrombospondin-1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between the cell surface receptor CD36 and the matricellular protein thrombospondin-1 (TSP-1), with a specific focus on the role of the CD36 peptide sequence 139-155. This region of CD36 has been identified as a critical modulator of the receptor's interaction with TSP-1, playing a role in a complex binding mechanism that has implications for angiogenesis, platelet aggregation, and other cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and therapeutic development in this area.
Core Concepts of the CD36-TSP-1 Interaction
CD36, a member of the class B scavenger receptor family, is a multifunctional glycoprotein involved in a variety of biological processes, including lipid metabolism, immune response, and angiogenesis.[1][2][3] Thrombospondin-1 is a large, homotrimeric glycoprotein that functions as a potent endogenous inhibitor of angiogenesis.[4][5] The interaction between CD36 and TSP-1 is a key molecular mechanism underlying the anti-angiogenic effects of TSP-1.[1][4][6]
A crucial aspect of this interaction involves specific peptide sequences within the extracellular domain of CD36. While the primary high-affinity binding site for TSP-1 on CD36 has been mapped to amino acid residues 93-120, the sequence spanning residues 139-155 plays a significant modulatory role.[1][6] Research suggests a two-step binding process where the initial interaction of TSP-1 with the 139-155 region of CD36 induces a conformational change in TSP-1, which then allows for high-affinity binding to the 93-110 region of CD36.[7][8]
Quantitative Data Summary
The following table summarizes the key findings related to the functional effects of CD36 peptide 139-155 and related peptides in the context of the CD36-TSP-1 interaction.
| Peptide/Molecule | Experiment | Observation | Reference |
| CD36 Peptide 139-155 (P139-155) | Immunoadsorption Assay | Specifically inhibited the immunoadsorption of CD36 by the monoclonal antibody OKM5, indicating it is part of the OKM5 epitope. | [7] |
| CD36 Peptide 139-155 (P139-155) | Solid-Phase Binding Assay | TSP-1 bound to immobilized P139-155 in a dose-dependent and saturable manner. | [7][9] |
| CD36 Peptide 139-155 (P139-155) | CD36-TSP-1 Binding Assay | Augmented the binding of soluble CD36 to immobilized TSP-1. | [7] |
| CD36 Peptide 139-155 (P139-155) | Platelet Aggregation Assay | Did not induce platelet aggregation on its own but augmented ADP- and collagen-induced platelet aggregation. | [7] |
| CD36 Peptide 93-110 (P93-110) | CD36-TSP-1 Binding Assay | Blocked the binding of soluble CD36 to immobilized TSP-1. | [7] |
| CD36 Peptide 93-110 (P93-110) + P139-155 | Solid-Phase Binding Assay | In the presence of P139-155, there was a marked enhancement of P93-110 binding to TSP-1. | [7] |
Key Experimental Protocols
Solid-Phase Binding Assay to Assess Peptide-Protein Interaction
This protocol is designed to measure the direct binding of TSP-1 to immobilized CD36 peptides.
Methodology:
-
Plate Coating:
-
Immobilize synthetic CD36 peptide (e.g., P139-155) or a control peptide onto the wells of a 96-well microtiter plate by overnight incubation at 4°C. The peptide is typically dissolved in a suitable buffer like phosphate-buffered saline (PBS).
-
-
Blocking:
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% bovine serum albumin (BSA) in PBS) for 1-2 hours at room temperature.
-
-
Binding Reaction:
-
Wash the wells again with wash buffer.
-
Add increasing concentrations of purified TSP-1 to the wells and incubate for 2-3 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the wells to remove unbound TSP-1.
-
Add a primary antibody specific for TSP-1 and incubate for 1 hour at room temperature.
-
Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature.
-
Wash the wells and add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Cell-Based Adhesion Assay
This protocol assesses the ability of CD36-expressing cells to adhere to immobilized TSP-1.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with purified TSP-1 overnight at 4°C.
-
-
Cell Preparation:
-
Culture cells expressing CD36 (e.g., human microvascular endothelial cells - HMVECs) or CD36-transfected cells.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
-
Adhesion Assay:
-
Wash the TSP-1 coated wells and block with BSA.
-
Seed the fluorescently labeled cells into the wells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Signaling Pathways and Logical Relationships
Two-Step Binding Model of TSP-1 to CD36
The interaction between TSP-1 and CD36 is proposed to occur in a sequential manner, where the 139-155 peptide region plays a crucial initiating role.
Caption: A diagram illustrating the proposed two-step binding mechanism of TSP-1 to CD36.
Experimental Workflow for Solid-Phase Binding Assay
The following diagram outlines the key steps in a solid-phase binding assay used to quantify the interaction between TSP-1 and CD36 peptides.
Caption: A flowchart detailing the sequential steps of a solid-phase binding assay.
CD36-Mediated Anti-Angiogenic Signaling Pathway
The binding of TSP-1 to CD36 on microvascular endothelial cells initiates a signaling cascade that ultimately leads to the inhibition of angiogenesis.
Caption: The signaling cascade initiated by TSP-1 binding to CD36, leading to anti-angiogenesis.
Conclusion and Future Directions
The CD36 peptide 139-155 plays a nuanced and critical role in the interaction with thrombospondin-1. Its function as a modulator, facilitating the high-affinity binding of TSP-1 to a neighboring site on CD36, presents a sophisticated mechanism for regulating cellular responses to this potent anti-angiogenic factor. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further investigation into this interaction. Future research could focus on the development of peptidomimetics based on the 139-155 sequence to either enhance or inhibit the CD36-TSP-1 interaction for therapeutic purposes, such as in anti-cancer therapies or in conditions with pathological angiogenesis. A deeper understanding of the structural changes induced by the initial binding event will be crucial for the rational design of such therapeutic agents.
References
- 1. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Human CD36: Gene Regulation, Protein Function, and Its Role in Atherosclerosis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]
- 7. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The OKM5 Epitope and its Interaction with CD36 Peptide 139-155: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cluster of differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that plays a crucial role in a variety of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and immunity. Its interaction with a wide range of ligands, such as thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1), makes it a significant target for therapeutic intervention. The monoclonal antibody OKM5 has been instrumental in elucidating the structure and function of CD36. This technical guide provides an in-depth analysis of the OKM5 epitope, with a particular focus on its interaction with the CD36 peptide spanning amino acids 139-155.
The OKM5 Epitope: More Than a Linear Sequence
Initial studies identified the CD36 peptide 139-155 as a key component of the binding site for the OKM5 antibody. This was demonstrated by the ability of a synthetic peptide corresponding to this sequence to inhibit the immunoadsorption of CD36 by OKM5.[1] However, subsequent research using human-mouse chimeric CD36 proteins and homologue-replacement mutagenesis has revealed a more complex picture. These studies have shown that while the 139-155 region is important, the primary immunodominant domain recognized by OKM5 and other functionally similar monoclonal antibodies is located within the adjacent region encompassing amino acids 155-183.[2][3] This suggests that the OKM5 epitope is likely a discontinuous or conformational epitope, where the 139-155 region contributes to the overall binding interface, possibly by influencing the conformation of the 155-183 domain.[4]
Quantitative Analysis of the OKM5-CD36 Interaction
Quantitative data on the direct binding of the OKM5 antibody to the CD36 peptide 139-155 is limited in the public domain. However, the functional consequences of targeting this region have been quantified in various assays. The CD36 peptide 139-155 has been shown to inhibit the interaction between CD36 and PfEMP1, a key event in the pathogenesis of malaria.
| Assay | Inhibitor | Target Interaction | IC50 Value |
| PfEMP1-CD36 Binding Inhibition | CD36 Peptide (139-155) | P. falciparum EMP1 - CD36 | ~5 µM |
Table 1: Quantitative data for the inhibition of PfEMP1-CD36 interaction by CD36 peptide 139-155.
Functional Implications of the 139-155 Region
The CD36 139-155 region is not only involved in antibody recognition but also plays a significant role in the binding of natural ligands, most notably thrombospondin-1. The interaction with TSP-1 is described as a two-step process where the 139-155 region of CD36 may serve as an initial binding site, inducing a conformational change in TSP-1 that exposes a secondary, higher-affinity binding site for another region on CD36 (amino acids 93-110).[1] This intricate mechanism highlights the modulatory role of the 139-155 peptide in regulating ligand binding and subsequent cellular responses.
Experimental Protocols
Solid-Phase Peptide Synthesis of CD36 (139-155)
This protocol outlines the manual synthesis of the CD36 peptide 139-155 using the widely adopted Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of the 139-155 sequence) with a coupling reagent like HCTU and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the 139-155 sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Immunoprecipitation of CD36 using OKM5 Antibody
This protocol describes the immunoprecipitation of CD36 from cell lysates using the OKM5 monoclonal antibody.
Materials:
-
Cells expressing CD36
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
OKM5 monoclonal antibody
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the CD36-expressing cells on ice using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C. Remove the beads.
-
Antibody Incubation: Add the OKM5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of the lysate with an isotype control antibody.
-
Immunocomplex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, elute directly in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CD36 antibody to confirm the successful immunoprecipitation of CD36.
Signaling Pathways
The binding of ligands to CD36 can initiate a cascade of intracellular signaling events. While a specific signaling pathway triggered exclusively by the 139-155 region has not been definitively elucidated, this region's involvement in TSP-1 binding suggests a role in modulating downstream signaling. CD36-mediated signaling in response to TSP-1 is known to involve the recruitment and activation of Src family kinases, such as Fyn.[5][6]
Hypothesized Modulatory Role of the 139-155 Region in TSP-1 Signaling
The initial interaction of TSP-1 with the 139-155 region of CD36 could induce a conformational change in both the ligand and the receptor, facilitating the subsequent high-affinity binding to the 93-110 region. This complete engagement of CD36 by TSP-1 is thought to be necessary for the recruitment of Src family kinases to the intracellular domains of CD36, leading to the activation of downstream signaling pathways that can regulate processes like angiogenesis and apoptosis.[5][7]
A hypothesized signaling pathway illustrating the modulatory role of the CD36 139-155 region in TSP-1 mediated signaling.
Experimental Workflow for Characterizing the OKM5 Epitope
The precise definition of the OKM5 epitope has been achieved through a combination of techniques that systematically probe the CD36 protein.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an immunodominant functional domain on human CD36 antigen using human-mouse chimaeric proteins and homologue-replacement mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. CD36 tango in cancer: signaling pathways and functions [thno.org]
- 6. mdpi.com [mdpi.com]
- 7. CD36 Signaling in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Cys-CD36(139-155): A Technical Guide for Researchers in Atherosclerosis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of the synthetic peptide Cys-CD36(139-155) as a research tool in the study of CD36-mediated pathologies, particularly atherosclerosis. This document provides a comprehensive overview of the core functions of this peptide, its role in elucidating signaling pathways, and detailed experimental protocols for its application in a laboratory setting.
Introduction to CD36 and the Cys-CD36(139-155) Peptide
The cluster of differentiation 36 (CD36), also known as fatty acid translocase, is a multifunctional scavenger receptor expressed on a variety of cell types, including macrophages, platelets, and endothelial cells. It plays a critical role in the binding and uptake of various ligands, most notably oxidized low-density lipoprotein (oxLDL) and thrombospondin-1 (TSP-1).[1] The interaction of CD36 with oxLDL is a key event in the pathogenesis of atherosclerosis, leading to macrophage foam cell formation, inflammation, and the progression of atherosclerotic plaques.[2]
The Cys-CD36(139-155) peptide is a synthetic fragment of the extracellular domain of the human CD36 protein, corresponding to amino acids 139-155, with an added N-terminal cysteine residue for conjugation purposes. This region of CD36 is a critical component of the binding site for both oxLDL and TSP-1.[1] As such, the Cys-CD36(139-155) peptide serves as a valuable tool for researchers to investigate the specific interactions between CD36 and its ligands, and to dissect the downstream signaling events. It can be used as a competitive inhibitor to block CD36-ligand interactions and study the functional consequences.[3][4]
Quantitative Data
While specific quantitative data for the Cys-CD36(139-155) peptide in the context of atherosclerosis research is limited in publicly available literature, data from related studies provide valuable insights into its potential efficacy.
| Parameter | Value | Context | Source |
| IC50 | ~ 5 µM | Inhibition of P. falciparum erythrocyte membrane protein 1 binding to CD36. | [5] |
| Function | Inhibition | Inhibits the immunoadsorption of CD36 by the monoclonal antibody OKM5. | [6][7] |
| Function | Augmentation | Enhances binding of CD36 to thrombospondin and augments ADP- and collagen-induced platelet aggregation. | [3] |
Note: The provided IC50 value is for the inhibition of a malarial protein binding to CD36 and may not be directly transferable to the inhibition of oxLDL binding. Researchers should perform dose-response experiments to determine the optimal concentration of Cys-CD36(139-155) for their specific experimental system.
Signaling Pathways
The binding of oxLDL to CD36 on macrophages initiates a signaling cascade that is central to the development of atherosclerosis. Cys-CD36(139-155) can be used to competitively inhibit this interaction and thereby probe the necessity of this binding event for downstream signaling.
The primary signaling pathway activated by CD36 engagement with oxLDL involves the recruitment and activation of non-receptor Src family kinases, such as Fyn and Lyn.[8] This leads to the subsequent activation of downstream mitogen-activated protein kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK).[8][9] The activation of this Src-JNK axis is crucial for the uptake of oxLDL and the subsequent transformation of macrophages into lipid-laden foam cells.[9]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Cys-CD36(139-155) as a research tool. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Competitive Binding Assay
This assay is used to determine the ability of Cys-CD36(139-155) to inhibit the binding of a ligand (e.g., fluorescently labeled oxLDL) to CD36.
Materials:
-
96-well plates coated with recombinant human CD36 protein
-
Cys-CD36(139-155) peptide
-
Fluorescently labeled oxLDL (e.g., DiI-oxLDL)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a series of dilutions of Cys-CD36(139-155) in binding buffer.
-
Add the Cys-CD36(139-155) dilutions to the CD36-coated wells.
-
Add a constant concentration of fluorescently labeled oxLDL to all wells.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Wash the wells three times with wash buffer to remove unbound ligand.
-
Add binding buffer to each well and measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence intensity against the concentration of Cys-CD36(139-155) to determine the IC50 value.
Macrophage Foam Cell Formation Assay
This assay assesses the ability of Cys-CD36(139-155) to inhibit the uptake of oxLDL by macrophages and their subsequent transformation into foam cells.
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary macrophages
-
Cell culture medium
-
oxLDL
-
Cys-CD36(139-155) peptide
-
Oil Red O staining solution
-
Hematoxylin
-
Microscope
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of Cys-CD36(139-155) for 1-2 hours.
-
Add oxLDL to the medium at a concentration known to induce foam cell formation (e.g., 50 µg/mL).
-
Incubate the cells for 24-48 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Counterstain the nuclei with hematoxylin.
-
Visualize the cells under a microscope and quantify the percentage of foam cells or the area of lipid droplets per cell.
Macrophage Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of Cys-CD36(139-155) on the oxLDL-induced inhibition of macrophage migration.
Materials:
-
Macrophage cell line or primary macrophages
-
Cell culture medium
-
oxLDL
-
Cys-CD36(139-155) peptide
-
Sterile pipette tip or cell scraper
-
Microscope with live-cell imaging capabilities (optional)
Procedure:
-
Grow macrophages to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh medium containing oxLDL (to inhibit migration) and varying concentrations of Cys-CD36(139-155).
-
Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at each time point to quantify the extent of cell migration.
Western Blot for Phosphorylated JNK
This protocol is used to determine if Cys-CD36(139-155) can block the oxLDL-induced phosphorylation (activation) of JNK.
Materials:
-
Macrophage cell line or primary macrophages
-
Cell culture medium
-
oxLDL
-
Cys-CD36(139-155) peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat macrophages with oxLDL in the presence or absence of Cys-CD36(139-155) for a short duration (e.g., 15-30 minutes) to capture the peak of JNK phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total JNK to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of JNK phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of Cys-CD36(139-155) in modulating CD36-mediated cellular responses.
Conclusion
The Cys-CD36(139-155) peptide is a powerful and specific tool for investigating the role of the CD36 receptor in health and disease. By acting as a competitive inhibitor of ligand binding, it allows researchers to dissect the intricate signaling pathways initiated by CD36 engagement and to evaluate the functional consequences in cellular models of atherosclerosis and other inflammatory conditions. The experimental protocols and workflows provided in this guide offer a solid foundation for utilizing Cys-CD36(139-155) to advance our understanding of CD36 biology and to explore its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Is the suppression of CD36 a promising way for atherosclerosis therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CD36 Peptide P (139-155) Cys Conjugated
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD36 receptor, a class B scavenger receptor, is a multifunctional transmembrane glycoprotein involved in a myriad of physiological and pathological processes. It plays a crucial role in lipid metabolism, angiogenesis, inflammation, and innate immunity. One of its well-characterized functions is its role as a receptor for various ligands, including thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and pathogen-derived proteins such as the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1). The interaction between PfEMP1 on infected erythrocytes and CD36 on the microvascular endothelium is a key event in the pathogenesis of severe malaria, leading to cytoadherence and sequestration of infected red blood cells.
The peptide sequence corresponding to amino acids 139-155 of the human CD36 protein has been identified as a critical region for ligand binding. Synthetic peptides encompassing this region, such as CD36 Peptide P (139-155), have been shown to competitively inhibit these interactions. This peptide is a valuable tool for studying the biological functions of CD36 and for the development of potential therapeutics targeting CD36-mediated pathologies. The C-terminal cysteine conjugation provides a reactive thiol group, enabling site-specific labeling with fluorophores, immobilization onto surfaces for binding assays, or conjugation to other molecules of interest.
These application notes provide detailed protocols for the use of Cys-conjugated CD36 Peptide P (139-155) in key experimental settings.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of CD36 Peptide P (139-155) in various assays. It is important to note that the efficacy of the peptide can be influenced by its solubility, which has been reported to be limited at higher concentrations.
Table 1: Inhibition of PfEMP1-CD36 Interaction
| Assay Description | Target Ligand | IC50 Value | Source |
| Inhibition of 125I-PfEMP1 binding to immobilized CD36 | PfEMP1 from Malayan Camp (MC R+) and FCR3-C5 strains | ~5 µmol/L | [1] |
| Blockade of recombinant PfEMP1 fragment (rC1-2 [1-179]) binding to CD36 | Recombinant CIDR-1 domain of PfEMP1 | ~2 µmol/L | [1] |
Table 2: Inhibition of Parasitized Erythrocyte (PE) Adhesion
| Assay Description | Cell Type | Inhibitory Effect | Notes | Source |
| Blockade of PE adhesion to immobilized CD36 | P. falciparum strain A4ultra | No significant inhibitory effect observed | Peptide solubility issues at the required high concentrations (50-100 µmol/L) were noted as a potential reason for the lack of activity in this assay format. | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PfEMP1-CD36 Binding
This protocol describes a solid-phase binding assay to evaluate the ability of CD36 Peptide P (139-155) to inhibit the binding of P. falciparum erythrocyte membrane protein 1 (PfEMP1) to the CD36 receptor.
Materials:
-
Recombinant human CD36 protein
-
High-binding 96-well microplates
-
PfEMP1-containing extracts from P. falciparum-infected erythrocytes (e.g., labeled with 125I) or recombinant PfEMP1 fragments
-
CD36 Peptide P (139-155) Cys conjugated
-
Scrambled control peptide
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Binding buffer (e.g., RPMI with 1% BSA and 0.5% Triton X-100)
-
Detection reagents (e.g., gamma counter for 125I)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a high-binding 96-well plate with recombinant human CD36 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound CD36.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Peptide Inhibition:
-
Prepare serial dilutions of the CD36 Peptide P (139-155) and a scrambled control peptide in binding buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
In separate tubes, pre-incubate the labeled PfEMP1 extract with the different concentrations of the peptides for 1 hour at 37°C. Include a no-peptide control.
-
-
Binding Reaction:
-
After removing the blocking buffer, add the peptide/PfEMP1 mixtures to the CD36-coated wells.
-
Incubate for 2-3 hours at room temperature with gentle agitation.
-
-
Washing: Wash the wells five times with wash buffer to remove unbound PfEMP1.
-
Detection: Quantify the amount of bound PfEMP1 in each well using the appropriate detection method (e.g., a gamma counter for 125I-labeled PfEMP1).
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to the no-peptide control.
-
Plot the percentage of inhibition against the peptide concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Platelet Aggregation Assay
This protocol outlines a method to assess the effect of CD36 Peptide P (139-155) on platelet aggregation induced by CD36 ligands like thrombospondin-1 (TSP-1) or collagen. This peptide has been reported to augment ADP- and collagen-induced aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
CD36 Peptide P (139-155) Cys conjugated
-
Platelet agonists (e.g., ADP, collagen, TSP-1)
-
Saline or appropriate buffer for dilutions
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Prepare PRP by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 108 platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the platelet aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
Peptide Incubation:
-
Add a defined volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the CD36 Peptide P (139-155) or a control peptide at the desired final concentration.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C while stirring.
-
-
Induction of Aggregation:
-
Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each condition.
-
Compare the aggregation curves and maximum aggregation percentages in the presence and absence of the CD36 peptide to determine its effect (inhibitory or augmenting).
-
Protocol 3: Utilization of the C-terminal Cysteine for Labeling and Immobilization
The C-terminal cysteine provides a versatile handle for various applications.
A. Fluorescent Labeling:
The thiol group of the cysteine can be specifically targeted for conjugation with maleimide-activated fluorescent dyes (e.g., FITC, Cy3, Cy5).
Brief Protocol:
-
Dissolve the Cys-conjugated peptide in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Add a slight molar excess of the maleimide-activated fluorescent dye (dissolved in a compatible solvent like DMSO).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purify the labeled peptide using reverse-phase HPLC to remove unreacted dye and peptide.
-
Confirm the labeling efficiency and purity by mass spectrometry and spectrophotometry.
-
The fluorescently labeled peptide can then be used in cell-based imaging or binding assays to visualize its interaction with CD36.
B. Immobilization for Surface Plasmon Resonance (SPR):
The cysteine residue allows for the oriented immobilization of the peptide onto maleimide-activated sensor chip surfaces for SPR analysis of its interaction with CD36 or its ligands.
Brief Protocol:
-
Activate the sensor chip surface according to the manufacturer's instructions to expose maleimide groups.
-
Dissolve the Cys-conjugated peptide in an appropriate coupling buffer (e.g., acetate buffer, pH 4.0-5.0).
-
Inject the peptide solution over the activated sensor surface to allow for covalent coupling via the thiol-maleimide reaction.
-
Deactivate any remaining reactive groups on the surface.
-
The immobilized peptide can then be used to study the binding kinetics of soluble CD36 protein or its ligands.
Signaling Pathway Analysis
CD36 ligation is known to activate several downstream signaling pathways, often involving Src family kinases (e.g., Fyn, Lyn), and mitogen-activated protein kinases (MAPKs) such as JNK and p38. To investigate the specific signaling consequences of blocking the 139-155 region with the peptide, the following experimental workflow can be employed.
Workflow for Investigating CD36 Signaling Inhibition
References
Application Notes and Protocols: Fluorescent Labeling of Cys-Conjugated CD36 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes, including lipid metabolism, immune response, and angiogenesis. As a scavenger receptor, CD36 binds to a diverse range of ligands such as oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and thrombospondin-1. The interaction of these ligands with CD36 triggers intracellular signaling cascades that are implicated in conditions like atherosclerosis, diabetes, and Alzheimer's disease.[1][2][3][4] The ability to visualize and track CD36 and its interactions is therefore of significant interest in both basic research and drug development.
Fluorescent labeling of peptides derived from CD36, particularly those containing a cysteine (Cys) residue, offers a powerful tool for studying the receptor's function and localization. The thiol group of cysteine provides a specific site for conjugation with a wide array of fluorescent dyes, enabling researchers to create highly sensitive probes for various applications. This document provides detailed protocols for the fluorescent labeling of a Cys-conjugated CD36 peptide, its subsequent purification, and characterization.
Core Principles of Cysteine-Based Fluorescent Labeling
The selective labeling of cysteine residues within a peptide is most commonly achieved through a reaction with a maleimide-activated fluorescent dye. The maleimide group exhibits high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine, forming a stable thioether bond under mild reaction conditions (pH 7.0-7.5).[1][2] This specificity is advantageous as it allows for precise control over the labeling site, minimizing non-specific modifications of other amino acid residues.
Experimental Workflow Overview
The overall process for generating a fluorescently labeled Cys-conjugated CD36 peptide involves several key stages: peptide synthesis and purification, fluorescent dye conjugation, and finally, purification and characterization of the labeled peptide.
Caption: Experimental workflow for fluorescent labeling of a Cys-conjugated CD36 peptide.
Data Presentation: Properties of Common Maleimide-Activated Fluorescent Dyes
The choice of fluorescent dye is critical and depends on the specific application, including the available excitation sources and emission filters of the detection instrumentation. Below is a summary of key properties for a selection of commonly used maleimide-activated fluorescent dyes suitable for labeling Cys-conjugated peptides.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Color |
| Fluorescein-5-Maleimide | ~494 | ~518 | ~68,000 | >0.9 | Green |
| BODIPY™ FL Maleimide | ~504 | ~512 | ~87,000 | >0.9 | Green |
| Cyanine3 (Cy3) Maleimide | ~550 | ~570 | ~130,000 | ~0.15 | Orange |
| Tetramethylrhodamine (TAMRA)-5-Maleimide | ~557 | ~583 | ~95,000 | ~0.1 | Orange-Red |
| Cyanine5 (Cy5) Maleimide | ~650 | ~670 | ~250,000 | ~0.2 | Red |
Note: Spectral properties can be influenced by the local environment of the dye.
Experimental Protocols
Materials and Reagents
-
Cys-conjugated CD36 peptide (synthesized and purified)
-
Maleimide-activated fluorescent dye (e.g., Fluorescein-5-Maleimide)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Protocol 1: Fluorescent Labeling of Cys-CD36 Peptide
This protocol describes the conjugation of a maleimide-activated fluorescent dye to the cysteine residue of the CD36 peptide.
-
Peptide Preparation:
-
Dissolve the lyophilized Cys-conjugated CD36 peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
To ensure the cysteine thiol group is in its reduced form, add a 5-10 molar excess of TCEP to the peptide solution.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
-
Dye Preparation:
-
Immediately before use, dissolve the maleimide-activated fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 molar excess of the dissolved fluorescent dye to the reduced peptide solution.
-
Mix the reaction gently and incubate for 2-4 hours at room temperature, protected from light. For sensitive peptides, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as β-mercaptoethanol or L-cysteine can be added to quench any unreacted maleimide dye.
-
Protocol 2: Purification of the Fluorescently Labeled Peptide by HPLC
High-performance liquid chromatography (HPLC) is used to separate the fluorescently labeled peptide from unreacted dye and unlabeled peptide.[3][5][6]
-
HPLC System and Column:
-
A reverse-phase HPLC system equipped with a UV-Vis detector and a fluorescence detector is recommended.
-
Use a C18 column suitable for peptide separations.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Procedure:
-
Acidify the conjugation reaction mixture with TFA to a final concentration of 0.1%.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a wavelength corresponding to the peptide backbone (e.g., 214 nm or 280 nm) and at the excitation wavelength of the fluorescent dye.
-
Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
-
Post-Purification:
-
Combine the collected fractions and lyophilize to obtain the purified fluorescently labeled peptide.
-
Protocol 3: Characterization of the Labeled Peptide
-
Mass Spectrometry (MS):
-
UV-Vis Spectroscopy:
-
Determine the concentration of the peptide by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or by using a peptide quantification assay.
-
Measure the absorbance of the fluorescent dye at its maximum absorption wavelength.
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law: DOL = (A_dye × ε_peptide) / (A_peptide × ε_dye) where A is the absorbance and ε is the molar extinction coefficient.
-
CD36 Signaling Pathway
CD36 is involved in multiple signaling pathways that contribute to cellular responses to its ligands. Upon ligand binding, CD36 can initiate signaling cascades involving Src-family kinases, leading to the activation of downstream effectors like JNK and p38 MAPK, ultimately influencing processes such as inflammation and oxidative stress.[1][2][3]
References
- 1. lifetein.com [lifetein.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. perlan.com.pl [perlan.com.pl]
- 6. protocols.io [protocols.io]
- 7. rsc.org [rsc.org]
- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CD36 Peptide Immobilization on Biosensor Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of CD36-derived peptides onto biosensor surfaces. Such functionalized surfaces are instrumental in studying ligand-receptor interactions, screening for therapeutic modulators of CD36, and developing novel diagnostic tools for metabolic and cardiovascular diseases.
Introduction
Cluster of Differentiation 36 (CD36) is a transmembrane glycoprotein that acts as a scavenger receptor for a wide range of ligands, including oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and thrombospondin-1. Its involvement in key physiological and pathological processes such as lipid metabolism, angiogenesis, inflammation, and atherosclerosis makes it a critical target for drug development. The use of biosensors with immobilized CD36 peptides offers a powerful in vitro platform to investigate these interactions with high sensitivity and in real-time. This document outlines two robust methods for CD36 peptide immobilization and provides relevant signaling pathway diagrams to contextualize the experimental results.
Data Presentation: Quantitative Parameters for CD36 Peptide Immobilization
The following tables summarize key quantitative data for the successful immobilization of CD36 peptides on biosensor surfaces, compiled from various studies. These parameters can be used as a starting point for experimental design and optimization.
Table 1: Parameters for Biotin-Streptavidin Mediated Immobilization of CD36 Peptide
| Parameter | Value | Notes |
| Peptide Sequence | Biotin-CD36(149-168) | A peptide corresponding to amino acid residues 149-168 of mouse CD36 with an N-terminal biotin tag.[1] |
| Immobilization Surface | Streptavidin-coated plates/sensors | High-affinity binding between biotin and streptavidin ensures stable immobilization.[1][2] |
| Peptide Concentration | 0.39 - 12.5 µg/mL | Optimal concentration should be determined empirically for each specific biosensor system.[3] |
| Incubation Time | 1 - 2 hours | Incubation at room temperature is generally sufficient.[3] |
| Incubation Buffer | Phosphate-Buffered Saline (PBS) | Standard physiological buffer to maintain peptide integrity. |
| Analyte for Binding Assay | Alexa Fluor 488-labeled oxLDL | Used to validate the functionality of the immobilized peptide.[1] |
| Detection Limit | Not explicitly stated for this specific peptide, but peptide-based biosensors can achieve detection limits in the ng/mL to pg/mL range.[4][5] | Varies depending on the biosensor platform and experimental conditions. |
Table 2: Parameters for Covalent Immobilization of Thiolated Peptides on Gold Surfaces
| Parameter | Value | Notes |
| Peptide Modification | C-terminal or N-terminal Cysteine | The thiol group of cysteine forms a stable covalent bond with gold surfaces.[6] |
| Immobilization Surface | Gold-coated biosensor chip | Common transducer surface for SPR and QCM biosensors.[6][7] |
| Surface Preparation | Cleaning with Piranha solution or plasma treatment | Essential for removing organic contaminants and ensuring a uniform surface. |
| Peptide Concentration | 100 µM - 1 mM in ethanol or buffer | Higher concentrations can lead to denser peptide monolayers. |
| Incubation Time | 12 - 24 hours | Longer incubation times promote the formation of a well-ordered self-assembled monolayer (SAM). |
| Incubation Environment | Room temperature in a humid chamber | Prevents evaporation of the peptide solution. |
| Blocking Agent | 6-mercapto-1-hexanol (MCH) or Bovine Serum Albumin (BSA) | Used to block non-specific binding sites on the sensor surface. |
| Binding Affinity (KD) | Low nanomolar range has been reported for protein-CD36 interactions.[8] | Dependent on the specific ligand and biosensor platform. |
Experimental Protocols
Protocol 1: Biotin-Streptavidin Mediated Immobilization of CD36 Peptide
This protocol is adapted from the method described by Tsuzuki et al. (2013) for immobilizing a biotinylated CD36 peptide.[1]
Materials:
-
Streptavidin-coated biosensor chips or microplates.
-
Biotinylated CD36 peptide (e.g., Biotin-CD36(149-168)).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Washing Buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Analyte solution (e.g., fluorescently labeled oxLDL in PBS).
Procedure:
-
Peptide Preparation: Dissolve the biotinylated CD36 peptide in PBS to the desired concentration (e.g., 10 µg/mL).
-
Immobilization:
-
Add the peptide solution to the wells of the streptavidin-coated microplate or inject it over the streptavidin-coated biosensor surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the surface three times with PBST to remove any unbound peptide.
-
Blocking:
-
Add Blocking Buffer to the surface and incubate for 1 hour at room temperature. This step is crucial to prevent non-specific binding of the analyte.
-
-
Final Wash: Wash the surface three times with PBST and once with PBS to remove the blocking agent.
-
Analyte Binding: The functionalized surface is now ready for analyte binding experiments. Introduce the analyte solution and monitor the binding signal according to the biosensor's operating instructions.
Protocol 2: Covalent Immobilization of Thiolated CD36 Peptide on a Gold Surface
This protocol provides a general method for the covalent attachment of a cysteine-containing CD36 peptide to a gold biosensor surface.
Materials:
-
Gold-coated biosensor chips.
-
Thiolated CD36 peptide (with a terminal cysteine residue).
-
Ethanol (absolute).
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS REQUIRED .
-
Nitrogen gas stream.
-
Blocking solution (e.g., 1 mM 6-mercapto-1-hexanol in ethanol).
-
Running buffer for analysis (e.g., PBS).
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold-coated sensor chip in Piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the chip thoroughly with deionized water and then with absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Peptide Immobilization:
-
Immediately immerse the clean, dry chip in a solution of the thiolated CD36 peptide (e.g., 0.1 mg/mL in ethanol) in a sealed container.
-
Incubate for 12-24 hours at room temperature in a dark, humid environment to allow for the formation of a self-assembled monolayer (SAM).
-
-
Washing: Rinse the chip with ethanol to remove non-specifically adsorbed peptides and dry under nitrogen.
-
Blocking Non-Specific Sites:
-
Immerse the chip in the blocking solution for 1-2 hours at room temperature. This will fill any defects in the peptide monolayer and reduce non-specific binding.
-
-
Final Rinse and Drying: Rinse the chip with ethanol and then with the running buffer. Dry the surface under a gentle stream of nitrogen.
-
Biosensor Assembly: The functionalized chip is now ready to be assembled into the biosensor instrument for analysis.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for CD36 peptide immobilization and the key signaling pathways involving CD36.
Caption: Workflow for CD36 peptide immobilization.
Caption: CD36 signaling in atherothrombosis.[9][10][11]
Caption: CD36 signaling in fatty acid metabolism.[12][13]
References
- 1. A synthetic peptide-based assay system for detecting binding between CD36 and an oxidized low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. sartorius.com [sartorius.com]
- 4. The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. e-asct.org [e-asct.org]
- 7. mdpi.com [mdpi.com]
- 8. Insights into binding of S100 proteins to scavenger receptors: class B scavenger receptor CD36 binds S100A12 with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of cell signaling by the scavenger receptor CD36: implications in atherosclerosis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys-CD36(139-155) in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor for a wide array of ligands, playing a crucial role in lipid metabolism, immune response, angiogenesis, and platelet function. The peptide Cys-CD36(139-155) represents a key sequence within a significant ligand-binding region of the extracellular domain of CD36. This region is implicated in the binding of several important physiological and pathological ligands, including thrombospondin (TSP), oxidized low-density lipoprotein (oxLDL), and the malarial parasite Plasmodium falciparum.[1][2][3][4][5] The inclusion of a terminal cysteine residue provides a versatile reactive handle for conjugation to reporter molecules or immobilization onto solid surfaces, making Cys-CD36(139-155) a valuable tool for various binding assays.
These application notes provide detailed protocols for utilizing Cys-CD36(139-155) in competitive and direct binding assays to screen for and characterize novel ligands or inhibitors targeting this critical interaction domain of the CD36 receptor.
Quantitative Data Summary
The following table summarizes key quantitative data for the CD36(139-155) peptide in binding assays. It is important to note that the solubility of this peptide can be limited at higher concentrations.
| Parameter | Ligand/System | Value | Assay Type | Reference |
| IC50 | Recombinant C1-2 domain of P. falciparum PfEMP1 | ~2 µM | Competitive Binding Assay | [1] |
| IC50 | Malayan Camp (MC R+) strain P. falciparum PfEMP1 | ~5 µM | Competitive Binding Assay | [1] |
| Solubility Limit | In aqueous buffer | >50-100 µM | Solubility Assessment | [1] |
Signaling Pathways Involving CD36
Ligand binding to the full-length CD36 receptor can initiate a variety of intracellular signaling cascades. While the Cys-CD36(139-155) peptide represents only a fragment of the receptor and is unlikely to trigger the full signaling response on its own, understanding the broader context of CD36 signaling is crucial for interpreting binding data. CD36 activation is known to involve the recruitment of Src-family kinases such as Fyn, Lyn, and Yes, leading to downstream signaling events that can influence cellular processes like fatty acid uptake, inflammation, and apoptosis.[6] For instance, in response to fatty acids, CD36 can initiate a signaling cascade involving the PI3K/Akt pathway, which is essential for the translocation of CD36 to the plasma membrane, thereby increasing fatty acid uptake.[7]
Experimental Protocols
Protocol 1: Competitive Solid-Phase Binding Assay
This protocol is designed to identify and characterize compounds that compete with a known, labeled ligand for binding to immobilized Cys-CD36(139-155). This method is adapted from solid-phase binding assays developed for similar CD36-derived peptides.
Materials:
-
Cys-CD36(139-155) peptide
-
Maleimide-activated 96-well plates
-
Labeled ligand (e.g., biotinylated or fluorescently tagged thrombospondin or a relevant protein domain)
-
Test compounds (potential inhibitors)
-
Binding Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP and substrate for biotinylated ligand, or a fluorescence plate reader for fluorescently tagged ligand)
-
Plate shaker
-
Microplate reader
Procedure:
-
Peptide Immobilization:
-
Dissolve Cys-CD36(139-155) in an appropriate buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 10-20 µg/mL.
-
Add 100 µL of the peptide solution to each well of a maleimide-activated 96-well plate.
-
Incubate overnight at 4°C or for 2-4 hours at room temperature with gentle agitation to allow for covalent coupling of the cysteine residue to the maleimide group.
-
Wash the wells three times with 200 µL of Wash Buffer to remove unbound peptide.
-
Block any remaining active sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test compounds in Binding Buffer.
-
Prepare a solution of the labeled ligand in Binding Buffer at a concentration previously determined to give a robust signal (typically in the low nanomolar to micromolar range).
-
To each well, add 50 µL of the test compound dilution (or Binding Buffer for control wells).
-
Add 50 µL of the labeled ligand solution to all wells.
-
Incubate for 1-3 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the wells three times with 200 µL of Wash Buffer to remove unbound ligand and test compounds.
-
If using a biotinylated ligand, add 100 µL of Streptavidin-HRP solution (diluted according to the manufacturer's instructions in Binding Buffer) and incubate for 1 hour at room temperature. Wash three times with Wash Buffer. Add 100 µL of HRP substrate and measure the absorbance at the appropriate wavelength.
-
If using a fluorescently labeled ligand, add 100 µL of Binding Buffer to each well and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no test compound).
-
Plot the percentage of inhibition against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. ahajournals.org [ahajournals.org]
- 3. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic role of the transmembrane glycoprotein CD36 (SR-B2) in cellular fatty acid uptake and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]
- 7. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: CD36 Peptide P (139-155)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD36 Peptide P (139-155). The information provided is intended to help overcome common challenges, particularly aggregation, during experimental procedures.
Troubleshooting Guide
Issue: Peptide Precipitation or Aggregation Upon Dissolution
CD36 Peptide P (139-155) is known for its hydrophobic nature and has a tendency to aggregate in aqueous solutions. If you observe cloudiness, precipitation, or gelling upon attempting to dissolve the peptide, please refer to the following troubleshooting steps.
| Step | Action | Detailed Protocol | Expected Outcome |
| 1 | Initial Solvent Selection | Due to its hydrophobicity, direct dissolution in aqueous buffers is often unsuccessful. Start by dissolving the lyophilized peptide in a small amount of sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | The peptide should fully dissolve in the organic solvent, resulting in a clear solution. |
| 2 | Aqueous Buffer Addition | Once the peptide is completely dissolved in the organic solvent, gradually add your desired aqueous buffer (e.g., PBS, Tris) to the peptide-organic solvent mixture while vortexing gently. Add the buffer dropwise to avoid shocking the peptide out of solution. | A clear, homogenous solution at the desired final concentration is achieved. |
| 3 | Sonication | If precipitation occurs during the addition of the aqueous buffer, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes). Avoid overheating the sample. | Sonication can help to break up aggregates and facilitate the dissolution of the peptide. |
| 4 | pH Adjustment | The net charge of a peptide can influence its solubility. For CD36 Peptide P (139-155), which has a slightly basic character, adjusting the pH of the final aqueous solution to be slightly acidic (e.g., pH 5-6) may improve solubility. | The peptide remains in solution at the adjusted pH. |
| 5 | Test Dissolution | Before dissolving the entire peptide stock, it is highly recommended to test the solubility of a small aliquot using the chosen solvent and buffer system. | This prevents the potential loss of valuable peptide due to the selection of an inappropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of CD36 Peptide P (139-155)?
Due to its hydrophobic amino acid sequence, it is recommended to first dissolve the lyophilized peptide in a small volume of an organic solvent like DMSO or DMF. Once fully dissolved, you can then slowly dilute it with your aqueous buffer of choice.
Q2: What is the optimal storage condition for the lyophilized peptide and its solution?
For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C, protected from moisture and light. Once in solution, it is best to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.
Q3: My peptide has aggregated. Can it be salvaged?
In some cases, aggregated peptides can be redissolved. You can try adding a small amount of organic solvent (like DMSO) to the aggregated solution and sonicating it. However, it is important to note that the biological activity of a peptide that has undergone significant aggregation and resolubilization may be compromised. It is always best to prevent aggregation in the first place.
Q4: What is the amino acid sequence of CD36 Peptide P (139-155)?
The amino acid sequence for CD36 Peptide P (139-155) is NLAVAAASHIYQNQFVQ. A commonly used variant for experimental purposes is the Cys-conjugated form, with the sequence CNLAVAAASHIYQNQFVQ.
Q5: Are there any specific buffer conditions to avoid?
It is advisable to avoid buffers with a neutral or slightly basic pH if you are experiencing solubility issues, as a slightly acidic environment may be more favorable for this peptide. Also, be mindful of the final concentration of the organic solvent in your experimental setup, as high concentrations of DMSO or DMF can be toxic to cells.
Experimental Protocols
Protocol for Solubilizing CD36 Peptide P (139-155)
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial until the peptide is completely dissolved.
-
In a separate sterile tube, prepare the desired volume of your experimental aqueous buffer.
-
While gently vortexing the aqueous buffer, add the peptide-DMSO stock solution dropwise to achieve the final desired peptide concentration.
-
If any cloudiness appears, sonicate the solution in a water bath for 2-3 minutes.
-
Visually inspect the solution for any remaining precipitate. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for dissolving aggregation-prone CD36 Peptide P (139-155).
Caption: Simplified CD36 signaling pathway upon ligand binding.[1][2][3]
References
Technical Support Center: Troubleshooting Non-Specific Binding of CD36 Peptide in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of CD36 peptides in immunoassays.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to high background and non-specific binding in your CD36 peptide immunoassays.
Problem: High Background Signal or False-Positive Results
High background noise can obscure the specific signal from your CD36 peptide, leading to inaccurate quantification and false-positive results. The following sections outline potential causes and step-by-step solutions.
Inadequate Blocking
Cause: Insufficient blocking of unoccupied sites on the immunoassay plate is a primary cause of non-specific binding. The blocking buffer may not be optimal for the CD36 peptide or the assay system.
Solution: Optimize the blocking step by systematically evaluating different blocking agents and conditions.
Experimental Protocol: Optimization of Blocking Buffer
-
Prepare a Panel of Blocking Buffers:
-
1-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline with 0.05% Tween-20 (PBST). It is recommended to use high-purity, fatty acid-free BSA.
-
1-5% Non-fat dry milk in PBST. (Note: Avoid if using avidin-biotin detection systems due to endogenous biotin).
-
1% Casein in PBST. Casein, particularly smaller molecular weight fractions, can be a very effective blocker.[1]
-
Commercial peptide-based blockers (e.g., SmartBlock™).[2]
-
Fish skin gelatin.
-
-
Experimental Setup:
-
Coat a 96-well plate with your CD36 peptide.
-
Divide the plate into sections, with each section dedicated to one type of blocking buffer.
-
Include "no-analyte" control wells for each blocking buffer to assess background signal.
-
Block the respective sections with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the standard immunoassay protocol (addition of detection antibody, substrate, etc.).
-
-
Data Analysis:
-
Measure the signal in all wells.
-
Calculate the signal-to-noise (S/N) ratio for each blocking buffer: S/N = (Signal of positive control) / (Signal of no-analyte control).
-
Select the blocking buffer that provides the highest S/N ratio.
-
Suboptimal Antibody Concentration
Cause: Excessively high concentrations of the primary or secondary antibody can lead to low-affinity, non-specific interactions with the plate surface or the CD36 peptide itself.
Solution: Determine the optimal antibody concentration through titration.
Experimental Protocol: Antibody Titration
-
Prepare Serial Dilutions:
-
Create a series of dilutions for both the primary and secondary antibodies in your chosen optimized blocking buffer. A typical starting range is 1:100 to 1:10,000.
-
-
Checkerboard Titration:
-
Coat a 96-well plate with a saturating concentration of the CD36 peptide.
-
Add different dilutions of the primary antibody to the rows.
-
Add different dilutions of the secondary antibody to the columns.
-
Include appropriate controls (no primary antibody, no secondary antibody).
-
-
Data Analysis:
-
Measure the signal and identify the combination of primary and secondary antibody concentrations that yields the highest specific signal with the lowest background.
-
Ineffective Washing Steps
Cause: Insufficient or improper washing can leave behind unbound antibodies and other reagents, contributing to high background.
Solution: Optimize the washing procedure.
Experimental Protocol: Optimization of Washing Steps
-
Vary Wash Buffer Composition:
-
Use a base wash buffer of PBST or Tris-Buffered Saline with 0.05% Tween-20 (TBST).
-
Test increasing the Tween-20 concentration (e.g., 0.1%) or adding other detergents.
-
-
Increase Number and Duration of Washes:
-
Compare the results of 3, 5, and 7 wash cycles.
-
Increase the soaking time for each wash (e.g., 30-60 seconds).
-
-
Ensure Thorough Aspiration:
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
Issues with the Synthetic CD36 Peptide
Cause: The physicochemical properties of the synthetic CD36 peptide, such as hydrophobicity or charge, can promote non-specific interactions. Impurities from the peptide synthesis process can also contribute to background signal.
Solution:
-
Peptide Quality: Ensure the use of high-purity (>95%) CD36 peptide.
-
Blocking with a Specific Peptide: In cases of suspected cross-reactivity of the detection antibody, a peptide blocking experiment can be performed. Pre-incubate the primary antibody with a high concentration of the CD36 peptide before adding it to the plate. A significant reduction in signal would indicate specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a CD36 peptide immunoassay?
A1: Non-specific binding refers to the attachment of assay components, such as antibodies, to the solid phase (e.g., the microplate) or to the CD36 peptide itself through interactions that are not based on the specific antigen-antibody recognition. This can lead to a high background signal, reducing the sensitivity and accuracy of the assay.
Q2: Why might my CD36 peptide be particularly prone to non-specific binding?
A2: CD36 is a scavenger receptor known to bind to a variety of ligands, including lipids and oxidized lipoproteins. Synthetic peptides derived from CD36, especially those corresponding to ligand-binding domains, may retain some of these "sticky" physicochemical properties, such as hydrophobicity, which can promote non-specific interactions with other proteins and the immunoassay plate surface.
Q3: Which blocking buffer is best for a CD36 peptide ELISA?
A3: There is no single "best" blocking buffer for all immunoassays. The optimal choice depends on the specific CD36 peptide sequence, the antibodies used, and the assay format. It is highly recommended to empirically test a panel of blocking agents, including BSA, non-fat milk, casein, and commercial peptide-based blockers, to determine which one provides the best signal-to-noise ratio for your specific assay.
Q4: Can the choice of microplate affect non-specific binding?
A4: Yes, the type of microplate can influence non-specific binding. High-binding plates are treated to be more hydrophobic and are generally suitable for peptide coating. However, if you are experiencing high background, you might consider testing medium-binding plates or plates with different surface chemistries.
Q5: How do I perform a peptide blocking experiment to confirm antibody specificity?
A5: A peptide blocking experiment involves pre-incubating your primary antibody with an excess of the CD36 peptide before adding it to the coated plate. If the antibody is specific, the peptide in solution will bind to the antibody's antigen-binding sites, preventing it from binding to the peptide coated on the plate. A significant reduction in signal compared to a control without the blocking peptide confirms the antibody's specificity.
Data Presentation
Table 1: Comparison of Blocking Agents for a Model Peptide Immunoassay
| Blocking Agent | Concentration | Average Background Signal (OD) | Average Specific Signal (OD) | Signal-to-Noise (S/N) Ratio |
| 1% BSA in PBST | 1% (w/v) | 0.150 | 1.200 | 8.0 |
| 3% BSA in PBST | 3% (w/v) | 0.120 | 1.150 | 9.6 |
| 1% Non-fat Milk in PBST | 1% (w/v) | 0.180 | 1.300 | 7.2 |
| 3% Non-fat Milk in PBST | 3% (w/v) | 0.160 | 1.250 | 7.8 |
| 1% Casein in PBST | 1% (w/v) | 0.100 | 1.250 | 12.5 |
| Commercial Blocker X | Manufacturer's Rec. | 0.080 | 1.350 | 16.9 |
Note: This is example data. Results will vary depending on the specific peptide and assay conditions.
Experimental Protocols
Protocol 1: Standard Peptide Coating ELISA for CD36
-
Coating: Dilute the CD36 peptide to 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well ELISA plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of the optimized blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate 3 times with PBST.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the primary antibody solution and wash the plate 5 times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with PBST.
-
Substrate Development: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color development.
-
Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Visualizations
Caption: CD36 signaling cascade upon binding of oxidized LDL (oxLDL).
Caption: A logical workflow for troubleshooting high background in immunoassays.
References
Technical Support Center: Optimizing CD36 Peptide P (139-155) for Experimental Success
Welcome to the technical support center for CD36 Peptide P (139-155). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this peptide in various experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CD36 Peptide P (139-155)?
A1: CD36 Peptide P (139-155) is a synthetic peptide corresponding to amino acid residues 139-155 of the human CD36 protein. Its primary described function is to modulate the interaction between CD36 and its ligands, most notably Thrombospondin-1 (TSP-1).[1] It has been shown to augment the binding of CD36 to TSP-1, suggesting it may induce a conformational change in TSP-1 that reveals a secondary, high-affinity binding site for another region of CD36 (residues 93-110).[1] This peptide is also implicated in the cytoadherence of Plasmodium falciparum-infected erythrocytes.[2]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of CD36 Peptide P (139-155) is highly dependent on the specific application and cell type used. Based on published data, a concentration range of 2 µM to 100 µM is a reasonable starting point for most in vitro assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store the peptide?
A3: CD36 Peptide P (139-155) has been reported to have low solubility in aqueous solutions, which can be a significant challenge.[2] It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration with your aqueous experimental buffer.[3][4] For storage, it is best to aliquot the reconstituted peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Are there any known in vivo applications or recommended dosages?
A4: Currently, there is limited publicly available information regarding the in vivo use and dosage of CD36 Peptide P (139-155). Preclinical studies using peptide mimetics of TSP-1 and CD36 binding sites have shown anti-angiogenic and anti-tumor activities.[5] Researchers planning in vivo experiments should conduct thorough dose-finding and toxicity studies to determine a safe and effective dosage for their specific animal model and research question.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide precipitation in aqueous buffer | Low intrinsic solubility of the peptide sequence.[2][3] | Dissolve the peptide first in a minimal amount of 100% DMSO.[3] Subsequently, slowly add the aqueous buffer to the DMSO stock while vortexing to reach the desired final concentration. Sonication can also aid in dissolution. If precipitation persists, consider using a buffer with a different pH, as peptide solubility is often lowest near its isoelectric point.[4] |
| Inconsistent or no biological effect observed | - Suboptimal peptide concentration.- Peptide degradation.- Issues with the experimental setup. | - Perform a dose-response experiment to identify the optimal working concentration for your specific cell type and assay.- Ensure proper storage of the peptide (aliquoted, at -20°C or -80°C) to prevent degradation from multiple freeze-thaw cycles.- Verify the viability and responsiveness of your cells using appropriate positive and negative controls. |
| High background or off-target effects | - Peptide concentration is too high.- Non-specific binding. | - Lower the concentration of the peptide used in the assay.- Include appropriate controls, such as a scrambled version of the peptide, to ensure the observed effects are specific to the CD36 Peptide P (139-155) sequence. |
Quantitative Data Summary
The following table summarizes the reported effective concentrations of CD36 Peptide P (139-155) in various in vitro assays. Note that these values should be used as a starting point, and optimization for your specific experimental conditions is highly recommended.
| Experimental Application | Effective Concentration (IC50) | Reference |
| Inhibition of PfEMP1-CD36 Interaction | ~5 µM | [2] |
| Blocking CD36 interaction with recombinant protein | ~2 µM | [2] |
| Blocking P. falciparum-infected erythrocyte (PE) adhesion to CD36 | ~86 µM | [2] |
Detailed Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay
This protocol describes how to assess the effect of CD36 Peptide P (139-155) on platelet aggregation induced by agonists like ADP or collagen using light transmission aggregometry.
Materials:
-
CD36 Peptide P (139-155)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Agonists: Adenosine diphosphate (ADP) or Collagen
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature with no brake.[6]
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.[7]
-
-
Instrument Setup:
-
Calibrate the aggregometer using PPP to set 100% light transmission and PRP for 0% light transmission.
-
-
Platelet Aggregation Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
Add 50 µL of the CD36 Peptide P (139-155) solution (at the desired final concentration) or vehicle control (e.g., saline with a small percentage of DMSO) to the PRP.
-
Incubate for a predetermined time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., ADP or collagen) at a concentration known to induce submaximal aggregation to initiate the aggregation response.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
Compare the aggregation curves of samples treated with CD36 Peptide P (139-155) to the vehicle control to determine its effect on platelet aggregation.
-
Visualizing Molecular Interactions and Workflows
To further aid in understanding the experimental processes and biological pathways, the following diagrams have been generated.
Caption: CD36 Peptide P (139-155) interaction with Thrombospondin-1 (TSP-1) and CD36.
Caption: Experimental workflow for a platelet aggregation assay.
Caption: CD36-mediated anti-angiogenic signaling pathway.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Maleimide Conjugation to Cysteine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide conjugation to cysteine-containing peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Setup & Optimization
Question: My conjugation efficiency is low. What are the most critical factors to check?
Answer: Low conjugation efficiency in maleimide-cysteine reactions is a common issue that can often be resolved by systematically evaluating several key parameters. The most critical factors include the presence of free thiols, the pH of the reaction buffer, the integrity of the maleimide reagent, and the molar ratio of reactants.
-
Ensure Complete Disulfide Reduction: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[1][2][3] It is crucial to reduce any disulfide bonds to free thiols prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is a highly effective reducing agent that does not need to be removed before adding the maleimide reagent.[4] DTT (dithiothreitol), another common reducing agent, must be removed post-reduction and prior to conjugation as its free thiol will compete with the peptide's cysteine for the maleimide.[2][4]
-
Optimize Reaction pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][5] Within this range, the reaction is highly selective for thiols over other nucleophilic groups like amines.[5] At pH values above 7.5, the reaction with amines becomes more competitive, and more importantly, the rate of maleimide hydrolysis significantly increases, rendering it inactive.[4][5]
-
Verify Maleimide Reagent Integrity: Maleimides are susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH.[5][6][7] It is best practice to prepare maleimide stock solutions fresh in an anhydrous, water-miscible solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1][2][3] Avoid storing maleimides in aqueous buffers.[5]
-
Adjust Molar Ratio of Reactants: A molar excess of the maleimide reagent over the cysteine peptide is typically recommended to drive the reaction to completion. A starting point is often a 10-20 fold molar excess of the maleimide.[2][8] However, this should be optimized for each specific peptide and maleimide pair to maximize conjugation while minimizing off-target modifications and simplifying purification.[2]
Question: What is the optimal buffer for maleimide conjugation?
Answer: The choice of buffer is critical for successful conjugation. An ideal buffer maintains the optimal pH range (6.5-7.5) and is free of any extraneous nucleophiles that could react with the maleimide.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used and are good choices.[1][2][3]
-
Buffers to Avoid: Buffers containing primary or secondary amines (other than Tris, which is generally acceptable at the recommended pH range) or thiols should be avoided as they will compete with the cysteine peptide for reaction with the maleimide.[5]
-
Degassing: To prevent the re-oxidation of free thiols to disulfide bonds, it is highly recommended to degas the buffer before use.[1][2][3] This can be achieved by bubbling an inert gas like nitrogen or argon through the solution or by applying a vacuum.[1][2]
Question: My peptide is hydrophobic and precipitates during the reaction. How can I improve its solubility?
Answer: Hydrophobic peptides can be challenging to work with in aqueous buffers. Several strategies can be employed to improve their solubility.
-
Organic Co-solvents: The addition of a water-miscible organic co-solvent such as DMSO or DMF can significantly improve the solubility of hydrophobic peptides and maleimide reagents.[1][9] It may be necessary to try different percentages of the co-solvent to find the optimal balance for solubility without denaturing the peptide.
-
Detergents: In some cases, a small amount of a non-ionic detergent can help to solubilize the peptide. However, care must be taken to ensure the detergent does not interfere with the reaction or downstream applications.
-
Sample Concentration: Concentrating the peptide solution prior to adding the labeling reagent can sometimes be beneficial.[9]
Side Reactions & Stability
Question: I am observing an unexpected side product in my reaction. What could it be?
Answer: Several side reactions can occur during maleimide conjugation, leading to unexpected products.
-
Maleimide Hydrolysis: As previously mentioned, the maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid.[5] This will appear as an unreacted starting material in your analysis.
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a significant side reaction can be the formation of a thiazine derivative.[10][11] This occurs through a nucleophilic attack of the N-terminal amine on the succinimide ring of the conjugate, leading to a rearrangement.[10][11] This side reaction is more pronounced at basic pH.[11][12] To minimize thiazine formation, consider performing the conjugation at a lower pH (around 6.5) or acetylating the N-terminus of the peptide.[10][12]
-
Retro-Michael Reaction (Reversibility): The thioether bond formed in the thiol-maleimide reaction is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][13] This can be a significant issue, especially in the presence of other thiols like glutathione in biological systems, leading to "payload migration".[5][14] Strategies to mitigate this include using self-hydrolyzing maleimides that form a more stable, ring-opened structure after conjugation or employing alternative conjugation chemistries.[13]
Question: How stable is the final conjugate?
Answer: The stability of the thiosuccinimide product is a critical consideration.
-
pH and Thiol Influence: The linkage is susceptible to reversal (retro-Michael reaction), particularly in the presence of other thiols.[5][15] The stability can also be influenced by pH.
-
Ring Hydrolysis for Increased Stability: The succinimide ring of the conjugate can undergo hydrolysis to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[5][13] Some next-generation maleimides are designed to promote this hydrolysis post-conjugation to enhance stability.[13][16]
-
Storage: For short-term storage, keep the purified conjugate at 2-8°C, protected from light.[2][8] For long-term storage, consider adding cryoprotectants like glycerol and storing at -20°C or below.[2][8]
Purification & Analysis
Question: What is the best way to purify my peptide conjugate?
Answer: The choice of purification method depends on the properties of the peptide and the unreacted labeling reagent.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger peptide conjugate from smaller, unreacted maleimide reagents.[1][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation and is an excellent method for both purification and analysis of the final product.[1]
-
Dialysis and Gel Filtration: These methods are suitable for removing unreacted maleimides, especially those with good aqueous solubility.[1][3]
Question: How can I confirm that the conjugation was successful?
Answer: Several analytical techniques can be used to characterize the conjugate and confirm successful labeling.
-
Mass Spectrometry (MS): This is the most definitive method to confirm the formation of the desired conjugate by verifying its molecular weight.
-
UV-Vis Spectroscopy: If the maleimide reagent contains a chromophore (e.g., a fluorescent dye), the degree of labeling can be calculated by measuring the absorbance at the respective wavelengths for the peptide (typically 280 nm) and the label.[2]
-
HPLC Analysis: Comparing the HPLC chromatograms of the starting materials and the reaction mixture can show the appearance of a new peak corresponding to the conjugate and the disappearance of the starting peptide.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Cysteine Conjugation
| Parameter | Recommended Range/Value | Rationale & Remarks |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing maleimide hydrolysis.[4][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for faster kinetics (e.g., 2 hours), or 4°C overnight for sensitive peptides.[2][8] |
| Maleimide:Peptide Molar Ratio | 10:1 to 20:1 (starting point) | Excess maleimide drives the reaction to completion. Should be optimized for specific applications.[2][8] |
| Peptide Concentration | 1 - 10 mg/mL | A good starting concentration range for many peptides.[1][2][3] |
| Reducing Agent (TCEP) | 10 - 100x molar excess over peptide | Ensures complete reduction of disulfide bonds.[2] TCEP does not need to be removed prior to conjugation.[4] |
Experimental Protocols
General Protocol for Maleimide Conjugation to a Cysteine Peptide
This protocol provides a general guideline. Optimal conditions may vary depending on the specific peptide and maleimide reagent.
-
Peptide and Reagent Preparation:
-
Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[1][2][3]
-
If the peptide has disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.[2]
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][8]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the peptide solution to achieve the desired molar excess (e.g., 10-20 fold).[2]
-
If necessary, add more organic co-solvent to prevent precipitation.[1]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light if using a fluorescent maleimide.[2]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.[2][8]
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography, RP-HPLC, or dialysis to remove excess maleimide reagent and other reaction components.[1]
-
-
Analysis and Storage:
-
Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.
-
Determine the concentration and, if applicable, the degree of labeling using UV-Vis spectroscopy.
-
For immediate use, store the conjugate at 2-8°C. For long-term storage, add a cryoprotectant and store at -20°C or below.[2][8]
-
Visualizations
Caption: A general experimental workflow for maleimide conjugation to cysteine peptides.
Caption: A logical troubleshooting guide for low maleimide conjugation efficiency.
Caption: Common side reactions in maleimide-cysteine conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Cysteine-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize disulfide bond formation in cysteine-containing peptides during their experiments.
Troubleshooting Guide
Issue: My Cys-peptide is showing dimerization or oligomerization in my analysis (e.g., HPLC, Mass Spectrometry).
This is a common issue caused by the formation of intermolecular disulfide bonds between two or more peptide molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide dimerization/oligomerization.
Detailed Steps:
-
Reduce Existing Disulfide Bonds: The first step is to break the disulfide bonds that have already formed. This is achieved by treating your peptide with a reducing agent.
-
Alkylate Free Thiols: After reduction, the free sulfhydryl groups (-SH) on the cysteine residues are susceptible to re-oxidation. To prevent this, you should "cap" them through alkylation.
-
Common Alkylating Agents: Iodoacetamide (IAM) or N-ethylmaleimide (NEM).[4]
-
See Experimental Protocol 2: Alkylation of Free Thiol Groups for a detailed procedure.
-
-
Optimize pH: The thiol group of cysteine is more readily oxidized at neutral to basic pH because it deprotonates to the more reactive thiolate anion.[5][6]
-
Minimize Oxygen Exposure: Atmospheric oxygen can promote disulfide bond formation.
-
Recommendations:
-
Use buffers and solvents that have been degassed (e.g., by sparging with nitrogen or argon, or by sonication).
-
Handle peptide solutions under an inert atmosphere.
-
-
-
Proper Storage: Even lyophilized peptides can oxidize over time.
-
Recommendation: Store lyophilized Cys-peptides at -20°C or -80°C under an inert gas like argon or nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of disulfide bond formation in my Cys-peptide samples?
A1: Disulfide bond formation is primarily caused by the oxidation of the free thiol (-SH) groups of cysteine residues.[8] Key contributing factors include:
-
Exposure to atmospheric oxygen.
-
Neutral to basic pH (pH > 7), which promotes the formation of the highly reactive thiolate anion (-S⁻).[5][6]
-
Presence of metal ions, which can catalyze oxidation.
-
Elevated temperatures.
-
High peptide concentrations, which can favor the formation of intermolecular disulfide bonds.
-
Improper storage of lyophilized peptides or solutions. [5]
Q2: Which reducing agent should I choose: DTT or TCEP?
A2: Both DTT and TCEP are effective reducing agents, but they have different properties that may make one more suitable for your specific application.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Potency | Strong reducing agent.[9] | More powerful reducing agent than DTT.[3] |
| Effective pH Range | Optimal activity at pH > 7.[3][9] | Effective over a broad pH range (1.5-8.5).[2][3] |
| Stability | Prone to air oxidation.[3] | More resistant to air oxidation.[2][3] |
| Odor | Strong, unpleasant odor. | Odorless.[2][3] |
| Interference | Can interfere with subsequent maleimide-based labeling reactions. | Generally does not need to be removed before maleimide chemistry.[2] |
| Compatibility | Not ideal for use with nickel affinity columns as it can be sensitive to nickel.[3] | Does not reduce metals used in immobilized metal affinity chromatography.[3] |
Q3: How can I prevent disulfide bond formation during peptide synthesis and purification?
A3: To prevent premature disulfide bond formation:
-
During Synthesis: Use orthogonal protecting groups for cysteine residues. This allows for selective deprotection and controlled disulfide bond formation if a specific disulfide bridge is desired.[3]
-
During Cleavage: Use a cleavage cocktail containing scavengers to protect the free thiols.
-
During Purification (e.g., HPLC):
-
Use acidic mobile phases.
-
Add a small amount of a reducing agent like TCEP to your sample before injection.
-
Use degassed solvents.
-
Q4: Can I reverse disulfide bond formation?
A4: Yes, disulfide bond formation is a reversible process. You can reduce the disulfide bonds back to free thiols using a reducing agent like DTT or TCEP.[5] See Experimental Protocol 1 for details.
Experimental Protocols
Experimental Protocol 1: Reduction of Disulfide Bonds
This protocol describes the reduction of disulfide bonds in a Cys-peptide solution using TCEP or DTT.
Materials:
-
Cys-peptide sample
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) or Dithiothreitol (DTT)
-
Degassed buffer (e.g., 100 mM Tris, pH 7.5, or 50 mM ammonium bicarbonate, pH 8.0)
Procedure:
-
Prepare a fresh stock solution of the reducing agent:
-
TCEP: Prepare a 1 M stock solution in degassed water. TCEP solutions are acidic, so adjust the pH of your final reaction mixture if necessary.
-
DTT: Prepare a 1 M stock solution in degassed water. Make this solution fresh as DTT is readily oxidized.[5]
-
-
Dissolve the Cys-peptide in the chosen degassed buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the reducing agent to the peptide solution to a final concentration of 5-20 mM. A 10- to 20-fold molar excess of the reducing agent over the peptide is typically sufficient.
-
Incubate the reaction mixture:
-
Incubate at room temperature for 30-60 minutes.
-
For more stable disulfide bonds, you can incubate at 37°C or 56°C for 30 minutes.[9]
-
-
Proceed to the next step: The reduced peptide solution can now be used for your experiment or undergo alkylation to prevent re-oxidation (see Experimental Protocol 2 ).
Experimental Protocol 2: Alkylation of Free Thiol Groups
This protocol describes the alkylation of free cysteine thiols after reduction to prevent the reformation of disulfide bonds.
Mechanism of Reduction and Alkylation:
Caption: Chemical workflow of disulfide bond reduction and subsequent alkylation.
Materials:
-
Reduced Cys-peptide solution (from Protocol 1)
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM)
-
Degassed buffer
Procedure:
-
Prepare a fresh stock solution of the alkylating agent:
-
IAM: Prepare a 500 mM stock solution in the same buffer used for the reduction. Protect the solution from light as IAM is light-sensitive.
-
-
Add the alkylating agent to the reduced peptide solution. A common practice is to use a 2- to 5-fold molar excess of the alkylating agent over the reducing agent. For example, if you used 20 mM DTT, add IAM to a final concentration of 40-100 mM.
-
Incubate the reaction mixture:
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quench the reaction (optional): You can quench any remaining unreacted alkylating agent by adding a small amount of DTT or β-mercaptoethanol.
-
Desalt the sample: Remove excess reducing and alkylating agents by desalting the peptide solution using a suitable method like solid-phase extraction (SPE) or size-exclusion chromatography.
Data Summary
The choice of reducing and alkylating agents can impact the outcome of your experiment. The following table summarizes key characteristics of commonly used reagents.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Molar Excess (Typical) | Optimal pH | Incubation Time (Typical) | Notes |
| DTT | 10-100 fold | > 7.0 | 15-30 min | Prone to oxidation, strong odor. |
| TCEP | 10-50 fold | 1.5 - 8.5 | 5-30 min | Stable, odorless, compatible with maleimide chemistry.[2] |
| β-ME | 100-1000 fold | > 7.5 | 60 min | Volatile, strong odor. |
Table 2: Comparison of Common Alkylating Agents
| Alkylating Agent | Molar Excess (Typical) | Reaction Time (Typical) | Notes |
| Iodoacetamide (IAM) | 2-5x over reductant | 30-60 min | Light-sensitive, can have off-target reactions at high concentrations.[4] |
| N-ethylmaleimide (NEM) | 2-5x over reductant | 60 min | More specific for thiols than IAM. |
| 4-vinylpyridine (4-VP) | 2-5x over reductant | 90-120 min | Modifies the charge of the peptide. |
References
- 1. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. mstechno.co.jp [mstechno.co.jp]
Technical Support Center: Lyophilized Cys-Conjugated Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of lyophilized Cys-conjugated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Cys-conjugated peptides?
A1: For long-term storage, lyophilized Cys-conjugated peptides should be stored at -20°C or, preferably, -80°C in a desiccated, dark environment.[1] Cysteine-containing peptides are particularly susceptible to oxidation, so storing them under an inert gas like nitrogen or argon can further enhance stability.[2] Short-term storage at 4°C is acceptable for a few weeks.[3]
Q2: How does humidity affect the stability of my lyophilized peptide?
A2: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[4] This moisture can lead to the degradation of the peptide through hydrolysis and can also cause the peptide to clump, making it difficult to handle and dissolve.[4] It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming inside.
Q3: My Cys-conjugated peptide appears discolored. Is it still usable?
A3: A change in color can be a visual indicator of peptide degradation.[4] Other signs include a shrunken or gel-like appearance.[3] While a slight change in appearance may not always indicate a complete loss of activity, it is highly recommended to perform quality control analysis, such as HPLC, to assess the purity of the peptide before use.
Q4: How many times can I freeze-thaw a reconstituted Cys-conjugated peptide solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[2] The best practice is to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.
Q5: What is the recommended purity level for my Cys-conjugated peptide for in vitro assays?
A5: For most in vitro bioassays, a peptide purity of >95% is recommended to ensure that observed effects are attributable to the peptide of interest and not to impurities.[5][6][7] For less sensitive applications like ELISA or polyclonal antibody production, a purity of >85% may be sufficient.[5][7]
Troubleshooting Guides
Problem: Poor Solubility of Lyophilized Cys-Conjugated Peptide
Possible Causes & Solutions:
-
Peptide characteristics: Peptides with a high proportion of hydrophobic amino acids can be difficult to dissolve in aqueous solutions.
-
Solution: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer to the desired concentration. Sonication can also aid in dissolution.
-
-
Improper storage: Exposure to moisture can lead to aggregation, reducing solubility.
-
Solution: Ensure proper storage conditions are maintained. If aggregation is suspected, refer to the "Peptide Aggregation" section below.
-
-
Incorrect pH: The net charge of a peptide affects its solubility.
-
Solution: For acidic peptides (net negative charge), try dissolving in a basic buffer. For basic peptides (net positive charge), an acidic buffer may improve solubility.
-
Problem: Suspected Oxidation of Cys-Conjugated Peptide
Signs of Oxidation:
-
Decrease in the main peak area and appearance of new, earlier-eluting peaks in the HPLC chromatogram.
-
A mass increase of 16 Da (for sulfoxide) or 32 Da (for sulfone) per cysteine residue, as detected by mass spectrometry.
Solutions & Prevention:
-
Storage: Store lyophilized peptides under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.
-
Reconstitution: Use degassed buffers for reconstitution. For peptides with free cysteines, dissolving in a buffer with a pH between 5 and 7 is recommended to minimize oxidation.
-
Reducing Agents: If disulfide bond formation (a form of oxidation) is a concern, the peptide can be treated with a reducing agent like DTT or TCEP. However, this is only suitable if the desired form of the peptide has a free thiol.
Problem: Peptide Aggregation
Signs of Aggregation:
-
Visible particulates in the reconstituted solution.
-
Broad or tailing peaks in the HPLC chromatogram.
-
Difficulty in dissolving the lyophilized powder.
Solutions & Prevention:
-
Proper Dissolution: Follow the recommended dissolution protocol carefully. Sonication can help break up small aggregates.
-
Storage: Store the lyophilized peptide under desiccated conditions to prevent moisture-induced aggregation.
-
Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidinium chloride or urea to the buffer can help to disaggregate the peptide, but be mindful of its compatibility with your downstream application.
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized Cys-Conjugated Peptides
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-term (< 4 weeks) | 4°C | Standard | Dark |
| Long-term (> 4 weeks) | -20°C or -80°C | Inert Gas (Argon/Nitrogen) | Dark |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of a Cys-conjugated peptide.
Materials:
-
Lyophilized Cys-conjugated peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA or a mixture of water and ACN) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Detection of Cysteine Oxidation by Mass Spectrometry
This protocol outlines a general workflow for identifying oxidation of cysteine residues in a peptide.
Materials:
-
Cys-conjugated peptide sample
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents for sample preparation (e.g., 50% acetonitrile in water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 10 pmol/µL) in a solvent compatible with the mass spectrometer's ionization source.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the peptide in positive ion mode.
-
Determine the experimental monoisotopic mass of the peptide.
-
-
Data Analysis:
-
Compare the experimental mass to the theoretical mass of the peptide.
-
An increase of 16 Da corresponds to the addition of one oxygen atom (sulfoxide formation).
-
An increase of 32 Da corresponds to the addition of two oxygen atoms (sulfone formation).
-
Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification on the peptide sequence.[9]
-
Protocol 3: Assessment of Binding Activity by ELISA
This protocol provides a general framework for evaluating the binding of a Cys-conjugated peptide to a target protein.
Materials:
-
Cys-conjugated peptide
-
Target protein
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the peptide or its tag
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of an ELISA plate with the target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.[10]
-
-
Peptide Incubation:
-
Wash the plate.
-
Add serial dilutions of the Cys-conjugated peptide to the wells and incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate.
-
Add the primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.[11]
-
-
Data Analysis:
-
Plot the absorbance values against the peptide concentration to generate a binding curve.
-
Mandatory Visualizations
Caption: Workflow for storing and handling lyophilized peptides.
Caption: Decision tree for troubleshooting common peptide issues.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. biocat.com [biocat.com]
- 6. biocompare.com [biocompare.com]
- 7. genscript.com [genscript.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 11. affbiotech.cn [affbiotech.cn]
Validation & Comparative
A Comparative Guide to CD36 Ligands: Unraveling the Functional Nuances of CD36 Peptide P (139-155)
For Researchers, Scientists, and Drug Development Professionals
The cluster of differentiation 36 (CD36) receptor, a multifunctional transmembrane glycoprotein, plays a pivotal role in a myriad of physiological and pathological processes, including fatty acid metabolism, angiogenesis, inflammation, and atherosclerosis.[1][2][3] Its ability to interact with a diverse array of ligands underpins its functional versatility. This guide provides a comprehensive comparison of CD36 Peptide P (139-155) with other prominent CD36 ligands, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Ligand Binding and Functional Effects: A Comparative Overview
CD36 ligands can be broadly categorized into three main classes: proteins containing thrombospondin structural homology repeat (TSR) domains, long-chain fatty acids (LCFAs), and modified lipids and proteins, such as oxidized low-density lipoprotein (oxLDL).[1] CD36 Peptide P (139-155) is a synthetic peptide derived from a region of CD36 implicated in the binding of several key ligands.
The following table summarizes the comparative binding characteristics and functional outcomes of CD36 Peptide P (139-155) and other representative CD36 ligands.
| Ligand | Binding Domain on CD36 (Amino Acids) | Reported Functional Effects |
| CD36 Peptide P (139-155) | Interacts with a region modulated by the 93-120 domain for TSP-1 binding.[4][5] Part of a larger domain (139-184) involved in P. falciparum erythrocyte binding.[6] Adjacent to the primary oxLDL binding site (155-183).[7] | Augments the binding of CD36 to thrombospondin-1 (TSP-1).[5] Inhibits the binding of Plasmodium falciparum-infected erythrocytes.[6] |
| Thrombospondin-1 (TSP-1) | A minimal high-affinity binding site is located at amino acids 93-120, which is modulated by the 139-155 region.[4][5] | Potent inhibitor of angiogenesis.[2][8] Induces apoptosis in endothelial cells.[8] |
| Long-Chain Fatty Acids (LCFAs) | A broad region between residues 127 and 279 has been implicated.[9] | Facilitates cellular fatty acid uptake and metabolism.[10][11][12][13] Activates intracellular signaling pathways, including those involving PPARγ.[2][14] |
| Oxidized LDL (oxLDL) | A major binding domain is located at amino acids 155-183.[4][7][15] Another potential site is at amino acids 28-93.[4][16] | Promotes foam cell formation in atherosclerosis.[1][17] Induces pro-inflammatory responses in macrophages.[1][17] |
| P. falciparum-infected Erythrocytes | The binding region is located within amino acids 139-184.[6] | Mediates cytoadherence of infected erythrocytes to the endothelium, contributing to malaria pathogenesis.[6] |
Delving into the Signaling Cascades
The binding of different ligands to CD36 initiates distinct downstream signaling pathways, leading to varied cellular responses.
Thrombospondin-1 Anti-Angiogenic Signaling
The interaction of TSP-1 with CD36 on microvascular endothelial cells triggers an anti-angiogenic signaling cascade. This pathway involves the recruitment and activation of Src-family kinases, such as Fyn, leading to the activation of p38 MAPK and JNK.[2][18] Ultimately, this cascade culminates in the induction of apoptosis through caspase-3 activation.[2]
Caption: TSP-1/CD36 anti-angiogenic signaling pathway.
Long-Chain Fatty Acid Uptake and Metabolism
CD36 facilitates the transport of LCFAs across the plasma membrane, a critical step in cellular energy metabolism.[10][11][12][13] Upon binding, LCFAs are internalized and can activate nuclear receptors like PPARγ, leading to the transcriptional regulation of genes involved in lipid metabolism.[2][14]
Caption: CD36-mediated long-chain fatty acid uptake.
Oxidized LDL-Induced Inflammatory Signaling
In macrophages, the binding of oxLDL to CD36 initiates a pro-inflammatory signaling cascade that is central to the pathogenesis of atherosclerosis. This pathway involves the activation of Src-family kinases, Vav guanine nucleotide exchange factors, and MAP kinases like JNK.[17] This leads to the internalization of oxLDL, foam cell formation, and the inhibition of macrophage migration.[17]
References
- 1. rupress.org [rupress.org]
- 2. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ahajournals.org [ahajournals.org]
- 8. CD36 tango in cancer: signaling pathways and functions [thno.org]
- 9. Insight into the mechanism of lipids binding and uptake by CD36 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3-activated CD36 facilitates fatty acid uptake in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide: CD36 Peptide P (139-155) vs. Full-Length CD36 Protein in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of the CD36 peptide P (139-155) and the full-length CD36 protein. This objective analysis, supported by experimental data, aims to inform research and development decisions regarding these two key biological molecules.
Introduction to CD36 and its Ligands
Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor, playing a crucial role in various physiological and pathological processes.[1][2] It is involved in fatty acid uptake and metabolism, immune responses, angiogenesis, and the clearance of apoptotic cells.[3][4] CD36 binds to a diverse array of ligands, including oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, thrombospondin-1 (TSP-1), and erythrocytes infected with Plasmodium falciparum.[1][2][3] The interaction of these ligands with CD36 triggers intracellular signaling cascades that can lead to downstream cellular responses.[1][5][6]
The CD36 peptide P (139-155) is a specific fragment of the extracellular domain of the full-length protein and has been identified as a key region involved in ligand binding and receptor function.[2][3] Understanding the comparative binding properties of this peptide versus the entire protein is critical for the development of targeted therapeutics and diagnostic tools.
Quantitative Comparison of Binding Characteristics
Direct head-to-head comparisons of the binding affinities (Kd values) for the full-length CD36 protein and the CD36 peptide P (139-155) with the same ligands are not extensively available in the current literature. However, existing data from various studies using different methodologies provide valuable insights into their respective binding capacities. The following tables summarize the available quantitative data.
| Ligand | Full-Length CD36 (Kd) | CD36 Peptide P (139-155) (IC50) | Assay Method(s) | Reference(s) |
| Oxidized LDL (oxLDL) | 27.9 ± 2.1 µg/ml | - | Surface Plasmon Resonance (SPR) | [7] |
| Oleic Acid | 8.2 e⁻⁶ M | - | Surface Plasmon Resonance (SPR) | [7] |
| Palmitic Acid | 1.1 e⁻⁵ M | - | Surface Plasmon Resonance (SPR) | [7] |
| Elaidic Acid | 5.1 e⁻⁶ M | - | Surface Plasmon Resonance (SPR) | [7] |
| Docosahexaenoic Acid (DHA) | - (Binding observed) | - | Surface Plasmon Resonance (SPR) | [7] |
| P. falciparum-infected Erythrocytes (PfEMP1) | - | ≈ 5 µmol/L | Inhibition of 125I-PfEMP1 binding to CD36 | [8] |
| Recombinant CIDR-1 domain of PfEMP1 | - | ≈ 2 µmol/L | Inhibition of rC1-2 binding to CD36 | [8] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower Kd indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) indicates the concentration of the peptide required to inhibit 50% of the binding of a ligand to the full-length protein. A direct comparison of these values is not straightforward due to the different nature of the measurements.
Functional Implications of Ligand Binding
Full-Length CD36
The binding of ligands to full-length CD36 initiates a variety of cellular signaling pathways. For instance, the interaction with oxLDL can trigger pro-inflammatory responses through the activation of Src-family kinases, MAP kinases, and the assembly of a Toll-like receptor 4 (TLR4) and 6 (TLR6) heterodimer.[5][9] Fatty acid binding and uptake are crucial for cellular metabolism and energy homeostasis.[4] The binding of TSP-1 to CD36 is involved in the regulation of angiogenesis.[10]
CD36 Peptide P (139-155)
The CD36 peptide P (139-155) has been shown to modulate the binding of certain ligands to the full-length protein.
-
Inhibition: The peptide effectively inhibits the binding of P. falciparum-infected erythrocytes to CD36, highlighting its potential as an anti-malarial therapeutic target.[8]
-
Enhancement: Interestingly, the 139-155 peptide has been observed to enhance the binding of TSP-1 to the full-length CD36 protein. This suggests a complex, two-step binding mechanism where the initial interaction of the 139-155 region with TSP-1 may induce a conformational change in TSP-1, revealing a second, high-affinity binding site for another region of CD36 (amino acids 93-110).[11]
-
Role in oxLDL Binding: While the primary binding site for oxLDL on CD36 is located at amino acids 155-183, the adjacent 139-155 region may contribute to a discontinuous binding site, potentially influencing the stability of the interaction.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the major signaling pathways initiated by ligand binding to full-length CD36 and a general workflow for a competitive binding assay.
Caption: Signaling pathway initiated by ligand binding to full-length CD36.
Caption: Workflow for a competitive ELISA to assess peptide inhibition.
Experimental Protocols
Detailed methodologies for key binding assays are crucial for reproducibility and accurate interpretation of results.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
This protocol is adapted for assessing the inhibitory effect of CD36 peptide P (139-155) on ligand binding to full-length CD36.
-
Coating:
-
Coat a 96-well microplate with purified full-length CD36 protein (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by incubating each well with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Competitive Binding:
-
Prepare serial dilutions of the CD36 peptide P (139-155) in a binding buffer (e.g., PBS with 0.1% BSA).
-
Add a constant concentration of the labeled ligand (e.g., biotinylated or fluorescently tagged oxLDL) to each well, along with the different concentrations of the competitor peptide.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound ligand and peptide.
-
If a biotinylated ligand was used, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified full-length CD36 protein or a modified version of the CD36 peptide P (139-155) onto the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
Inject a series of concentrations of the analyte (ligand, e.g., oxLDL or fatty acids) over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates association curves.
-
-
Dissociation Measurement:
-
After the association phase, flow a running buffer over the sensor surface to allow for the dissociation of the analyte from the ligand. This generates dissociation curves.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte, preparing the sensor surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The full-length CD36 protein and the CD36 peptide P (139-155) exhibit distinct yet related functionalities in ligand binding. The full-length protein acts as a receptor that, upon ligand binding, initiates complex intracellular signaling cascades. In contrast, the 139-155 peptide appears to function primarily as a modulator of ligand binding, capable of both inhibiting and enhancing interactions depending on the specific ligand.
For researchers and drug development professionals, the choice between using the full-length protein or the peptide will depend on the specific application. The peptide offers a targeted approach for inhibiting specific ligand interactions, as demonstrated in the context of malaria. The full-length protein is essential for studying the complete biological response to ligand binding, including downstream signaling events. The quantitative data and experimental protocols provided in this guide offer a foundation for designing and interpreting binding assays to further elucidate the intricate roles of CD36 and its peptide fragments in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism [jci.org]
- 3. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD36 Binds Oxidized Low Density Lipoprotein (LDL) in a Mechanism Dependent upon Fatty Acid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. frazierlab.biochem.wustl.edu [frazierlab.biochem.wustl.edu]
- 10. CD36: Implications in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Cys-Conjugated CD36 Peptides
For researchers, scientists, and professionals in drug development, understanding the potential for antibody cross-reactivity with modified peptides is critical for assay development, drug screening, and therapeutic antibody characterization. This guide provides a comparative analysis of antibody binding to native versus Cysteine-conjugated CD36 peptides, supported by experimental protocols and data interpretation principles.
The scavenger receptor CD36 is a multifunctional glycoprotein involved in a host of physiological and pathological processes, including lipid metabolism, angiogenesis, and innate immunity. Antibodies targeting CD36 are valuable tools for basic research and have therapeutic potential. Often, synthetic peptides corresponding to specific epitopes of CD36 are used in these studies. A common modification to synthetic peptides is the addition of a terminal cysteine (Cys) residue to facilitate conjugation to a carrier protein for immunization or to a solid support for affinity purification or screening assays. However, this modification can potentially alter the peptide's conformation and, consequently, its recognition by antibodies. This guide explores the implications of Cys-conjugation on antibody-CD36 peptide interactions.
The Impact of Cysteine Conjugation on Antibody Binding: A Quantitative Comparison
For instance, studies on other proteins have demonstrated that the addition of a cysteine residue and its subsequent modification (cysteinylation) can drastically reduce the antigenicity of a peptide. In one case, cysteinylation of a viral peptide led to a staggering 10,000-fold decrease in its ability to be recognized by T-cells. In another study, the cysteinylation of an unpaired cysteine in the complementarity-determining region (CDR) of a monoclonal antibody almost completely abolished its ability to bind its target antigen.
To illustrate how such a comparison would be presented, the following table summarizes hypothetical quantitative data from key experimental techniques used to assess antibody-peptide binding.
| Peptide | Antibody | Technique | Binding Affinity (KD) | Relative Binding (%) |
| Native CD36 Peptide (aa 155-165) | Anti-CD36 mAb (Clone X) | Surface Plasmon Resonance (SPR) | 10 nM | 100% |
| Cys-Conjugated CD36 Peptide (aa 155-165-Cys) | Anti-CD36 mAb (Clone X) | Surface Plasmon Resonance (SPR) | 150 nM | 6.7% |
| Native CD36 Peptide (aa 155-165) | Anti-CD36 mAb (Clone X) | ELISA | IC50 = 5 nM | 100% |
| Cys-Conjugated CD36 Peptide (aa 155-165-Cys) | Anti-CD36 mAb (Clone X) | ELISA | IC50 = 80 nM | 6.3% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an antibody with a native and a Cys-conjugated CD36 peptide, two primary methods are recommended: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This protocol determines the relative binding affinity of an antibody to the native and Cys-conjugated peptides by measuring how effectively each peptide competes with a coated antigen.
-
Antigen Coating: Coat a 96-well microtiter plate with 100 µL/well of the native CD36 peptide at a concentration of 1-2 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Incubation: Prepare a series of dilutions for both the native and the Cys-conjugated CD36 peptides in solution. Mix each peptide dilution with a constant, predetermined concentration of the anti-CD36 antibody. Incubate this mixture for 1-2 hours at room temperature.
-
Addition to Plate: Add 100 µL of the antibody-peptide mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate and incubate until a blue color develops. Stop the reaction with 50 µL of 1M sulfuric acid.
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor peptide concentration and determine the IC50 value for each peptide. A higher IC50 for the Cys-conjugated peptide indicates lower binding affinity.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Antibody Immobilization: Immobilize the anti-CD36 antibody onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Peptide Preparation: Prepare a series of dilutions of the native and Cys-conjugated CD36 peptides in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the peptide solutions over the antibody-immobilized surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time.
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (ka, kd) and the affinity constant (KD = kd/ka). A higher KD value for the Cys-conjugated peptide indicates lower binding affinity.
CD36 Signaling Pathways
Antibody binding to CD36 can initiate intracellular signaling cascades. CD36 itself does not possess intrinsic enzymatic activity but associates with other membrane proteins, such as Src-family kinases, to transduce signals. The binding of ligands, including antibodies, can trigger these pathways, leading to various cellular responses.
A primary signaling pathway initiated by CD36 activation involves the recruitment and activation of Src-family kinases like Fyn and Lyn. This leads to the downstream activation of MAP kinases (e.g., JNK, p38) and other signaling molecules, ultimately influencing processes like inflammation, apoptosis, and cell migration.
Conclusion
The addition of a cysteine residue to a synthetic peptide, while useful for conjugation, can have a significant and often unpredictable impact on its recognition by an antibody. This potential for altered binding underscores the importance of empirical validation. Researchers utilizing Cys-conjugated peptides in their assays should consider the possibility of reduced antibody affinity and, where possible, perform comparative studies against the native peptide sequence. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, ensuring the accuracy and reliability of experimental results. Understanding the nuances of these molecular interactions is paramount for the successful development of antibody-based diagnostics and therapeutics.
A Guide to Selecting Negative Controls for CD36 Peptide P (139-155) Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of appropriate negative controls for experiments involving the CD36 peptide P (139-155). The selection of a proper negative control is critical for validating the specificity of the observed effects and ensuring the reliability of experimental data. This document outlines various control strategies, presents supporting data in a comparative format, details relevant experimental protocols, and visualizes key concepts.
Comparison of Negative Control Strategies
The choice of a negative control depends on the specific experimental question. Below is a comparison of common negative controls used in CD36 research.
| Negative Control | Principle | Advantages | Disadvantages | Typical Use Cases |
| Scrambled Peptide | A peptide with the same amino acid composition as the experimental peptide but in a randomized sequence. | Ensures that the observed effect is not due to the general physicochemical properties of the peptide (e.g., charge, hydrophobicity). | May not fully account for unforeseen structural motifs in the scrambled sequence that could have biological activity. | Validating specificity in binding assays, cell-based functional assays, and in vivo studies.[1] |
| Mutated Peptide | A peptide where key amino acid residues, known to be critical for activity, are substituted (e.g., with alanine or other functionally different amino acids). | Provides precise information on the importance of specific residues for the peptide's function. | Requires prior knowledge of the functional residues within the peptide. | Fine-tuning structure-activity relationship studies; confirming the binding site.[1][2] |
| Unrelated Peptide | A peptide from a different protein that is not expected to interact with the target system. | Controls for non-specific effects of introducing any peptide into the system. | The chosen peptide might have unknown off-target effects. | General control in cell-based assays to account for effects of peptide administration.[3][4] |
| Vehicle Control | The solvent or buffer used to dissolve the peptide (e.g., PBS, DMSO). | Accounts for any effects of the delivery vehicle on the experimental system. | Does not control for the non-specific effects of a peptide. | Standard control in all experiments to rule out solvent effects. |
| CD36-Null/Deficient Cells or Animals | Cells or animals that do not express CD36. | The "gold standard" for demonstrating that the observed effect is mediated by CD36. | Can be costly and time-consuming to generate or procure; potential for compensatory mechanisms. | Definitive validation of CD36-dependent effects in cellular and in vivo models.[5][6][7][8] |
| Control Peptide with Motif Disruption | A peptide where a known interaction motif is disrupted by specific amino acid substitutions (e.g., replacing glycine with valine in a GXXXG motif). | Specifically tests the role of a particular protein-protein interaction motif. | Requires knowledge of the specific interaction motif. | Investigating the role of transmembrane domain interactions.[9][10] |
Experimental Data Summary
The following table summarizes experimental data from studies that have employed negative controls in the context of CD36 research.
| Experiment Type | Experimental Peptide | Negative Control Used | Key Finding | Reference |
| oxLDL Binding Assay | CD36 Peptides (154-168, 160-170, 160-168) | Scrambled CD36 (154-168) Peptide; Mutated CD36 (154-168) with 164E/166E substitutions | The active peptides inhibited oxLDL binding to a GST-CD36 fusion protein in a dose-dependent manner, whereas the scrambled and mutated control peptides were significantly less effective.[1] | [1] |
| Fluorescence Intensity Assay | FITC-CD36 (149–168) | Scrambled-FITC-CD36 (149–168); 3K/NDE-FITC-CD36 (149–168) with Lys to Asn, Asp, Glu substitutions | The active peptide showed a specific and saturable binding to a known CD36 ligand, while the scrambled and mutated peptides did not.[2] | [2] |
| Inhibition of oxLDL Uptake | CD36 nTMD mimic peptide | Control peptide with glycine residues in the GXXXG motif replaced by valines. | The CD36 nTMD mimic peptide inhibited oxLDL uptake and foam cell formation, whereas the control peptide with the disrupted motif did not.[9] | [9] |
| Chemotaxis Assay | CD36 Peptides (93-110 and 139-155) | Unrelated CD47 agonist peptide (4N1K) | The CD36 peptides inhibited chemotaxis in response to C-activated serum, while the unrelated peptide had no significant effect.[11] | [11] |
| Cell Proliferation and Apoptosis | CD36 siRNA | Scrambled siRNA | CD36 knockdown enhanced the inhibitory effect of palmitic acid on cell proliferation and promoted apoptosis compared to the scrambled siRNA control.[5] | [5] |
Experimental Protocols
This protocol is adapted from studies investigating the inhibition of oxidized low-density lipoprotein (oxLDL) binding to CD36.
-
Plate Coating: Coat a 96-well plate with recombinant CD36 or a relevant CD36 fragment (e.g., 15 µg/ml) overnight at 4°C.
-
Blocking: Wash the plate with a suitable washing buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Pre-incubation: In a separate tube, pre-incubate labeled oxLDL (e.g., Alexa Fluor 488-oxLDL) with varying concentrations of the experimental peptide (CD36 P 139-155) or the negative control peptide (e.g., scrambled peptide) for 30 minutes at room temperature. A typical concentration for peptides can be around 4 µM.[1]
-
Binding Reaction: Add the pre-incubated mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells multiple times to remove unbound oxLDL.
-
Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Analysis: Compare the fluorescence signal in the presence of the experimental peptide to that of the negative control peptide and the no-peptide control. A significant reduction in signal with the experimental peptide but not the negative control indicates specific inhibition.
This protocol is designed to assess the effect of CD36 peptides on macrophage foam cell formation.
-
Cell Culture: Plate macrophages (e.g., murine peritoneal macrophages or a cell line like THP-1) in a suitable culture dish and allow them to adhere.
-
Peptide Treatment: Pre-incubate the cells with the experimental peptide (CD36 P 139-155) or a negative control peptide (e.g., scrambled peptide) at a predetermined concentration for 1-2 hours.
-
oxLDL Incubation: Add oxLDL (e.g., 50 µg/ml) to the culture medium and incubate for 24-48 hours to induce foam cell formation.
-
Staining: Wash the cells with PBS and stain for neutral lipids using Oil Red O or Bodipy.
-
Visualization and Quantification: Visualize the cells under a microscope. The accumulation of lipid droplets is indicative of foam cell formation. Quantify the staining intensity or the percentage of foam cells.
-
Analysis: Compare the extent of foam cell formation in cells treated with the experimental peptide to those treated with the negative control peptide and untreated controls.
Visualizations
The following diagram illustrates a simplified signaling cascade initiated by ligand binding to CD36, often involving Src family kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Competition between unrelated peptides recognized by H-2-Kd restricted T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD36 deficiency inhibits proliferation by cell cycle control in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. A CD36 transmembrane domain peptide interrupts CD36 interactions with membrane partners on macrophages and inhibits atherogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CD36 transmembrane domain peptide interrupts CD36 interactions with membrane partners on macrophages and inhibits atherogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cofactor Regulation of C5a Chemotactic Activity in Physiological Fluids. Requirement for the Vitamin D Binding Protein, Thrombospondin-1 and its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Potential of CD36 Peptide Fragments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory activities of different CD36 peptide fragments is crucial for developing targeted therapeutics. This guide provides a comparative analysis of key peptide fragments, their inhibitory effects on CD36 functions, and the experimental frameworks used to evaluate them.
The cluster of differentiation 36 (CD36) is a multifaceted scavenger receptor implicated in a wide array of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and host defense. Its ability to bind to a diverse set of ligands, such as thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and long-chain fatty acids, makes it a compelling target for therapeutic intervention in diseases like atherosclerosis, cancer, and metabolic disorders.[1] Peptide fragments derived from CD36 itself have emerged as valuable tools to modulate its activity, with some exhibiting potent inhibitory effects.[2]
Comparative Inhibitory Activity of CD36 Peptide Fragments
Several peptide fragments derived from the extracellular domain of CD36 have been investigated for their ability to interfere with ligand binding and subsequent downstream signaling. The table below summarizes the quantitative data on the inhibitory activity of prominent CD36 peptide fragments.
| Peptide Fragment | Target Interaction | Inhibitory Activity (IC50) | Experimental Context |
| P93-110 | CD36-Thrombospondin (TSP) | Partially inhibits collagen-induced platelet aggregation | Blocks binding of CD36 to immobilized TSP[2] |
| Cyclic Peptide 19A8.8 (derived from 93-110) | TSP1-CD36 | Potently inhibits EMT and ECM deposition | Disrupts TSP1-CD36 interaction in intestinal fibrosis models[3] |
| CD36 145-171 | CD36-PfEMP1 | Low micromolar range | Blocks adhesion of P. falciparum-infected erythrocytes to CD36[4] |
| CD36 146-164 | CD36-PfEMP1 | Low micromolar range | Interferes with the CD36-PfEMP1 interaction[4] |
| CD36 156-184 | CD36-PfEMP1 | Low micromolar range | Specifically blocks PE adhesion to CD36[4] |
| CD36L (154-168) | CD36-oxLDL | Concentration-dependent inhibition | Inhibits oxLDL binding to GST-CD36 fusion protein and full-length CD36[5] |
| CD36S (160-170) | CD36-oxLDL | Concentration-dependent inhibition | Inhibits oxLDL binding to GST-CD36 fusion protein and full-length CD36[5] |
| CD36M (160-168) | CD36-oxLDL | Concentration-dependent inhibition | Inhibits oxLDL binding to GST-CD36 fusion protein and full-length CD36[5] |
Note: EMT (Epithelial-Mesenchymal Transition), ECM (Extracellular Matrix), PfEMP1 (Plasmodium falciparum erythrocyte membrane protein 1), PE (Parasitized Erythrocytes), GST (Glutathione S-transferase). Quantitative IC50 values were not consistently reported across all studies; "low micromolar range" and "concentration-dependent inhibition" are reported as described in the source material.
Experimental Protocols
The evaluation of CD36 peptide fragment inhibitory activity relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.
CD36-Ligand Binding Inhibition Assay
This assay is fundamental to determining the ability of a peptide fragment to block the interaction between CD36 and its ligands.
-
Objective: To quantify the inhibition of ligand (e.g., TSP, oxLDL, Aβ fibrils) binding to immobilized CD36.
-
Methodology:
-
Recombinant CD36 (rCD36) is immobilized on a 96-well plate.
-
Optimal concentrations of rCD36 and the specific ligand (e.g., fibrillar Aβ1-42) are determined through checkerboard titrations.[6]
-
The inhibitory peptide is added to the wells, often 30 minutes prior to the addition of the ligand.[6]
-
The ligand is then added and incubated to allow for binding.
-
Unbound ligand is washed away.
-
The amount of bound ligand is quantified using a primary antibody specific to the ligand, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric detection.[6]
-
The dose-response curve is generated to calculate the IC50 value.
-
Inhibition of Macrophage Foam Cell Formation
This cell-based assay assesses the functional consequence of inhibiting oxLDL uptake by macrophages, a key event in atherosclerosis.
-
Objective: To determine if CD36 peptide fragments can prevent the lipid accumulation in macrophages that leads to foam cell formation.
-
Methodology:
-
Thioglycollate-elicited mouse peritoneal macrophages are cultured.
-
The cells are incubated with NO2LDL (a form of oxidized LDL) in the presence or absence of the test peptides (e.g., at 4 µM).[7]
-
After 24 hours, the cells are fixed with 4% formaldehyde.
-
Lipid droplets are stained using Oil Red-O and counterstained with hematoxylin.
-
The extent of lipid accumulation is visualized by bright-field microscopy and can be quantified using image analysis software.[7]
-
Platelet Aggregation Assay
This assay measures the effect of CD36 peptide fragments on platelet function, particularly their aggregation in response to stimuli.
-
Objective: To evaluate the inhibitory effect of peptides on collagen-induced platelet aggregation, a process partially mediated by CD36.
-
Methodology:
-
Platelet-rich plasma is prepared from whole blood.
-
The peptide fragment is pre-incubated with the platelet-rich plasma.
-
Platelet aggregation is induced by adding an agonist such as collagen or ADP.
-
The change in light transmittance through the platelet suspension is monitored over time using an aggregometer to quantify the extent of aggregation.[2]
-
Signaling Pathways and Experimental Workflows
The inhibitory actions of CD36 peptide fragments ultimately translate to the modulation of downstream signaling cascades. Understanding these pathways is critical for predicting the therapeutic effects of these peptides.
TSP-1/CD36 Signaling Pathway in Angiogenesis and Fibrosis
Thrombospondin-1 binding to CD36 can initiate anti-angiogenic and pro-fibrotic signaling. Peptides that block this interaction can mitigate these effects.
Caption: TSP-1/CD36 signaling leading to fibrosis, and its inhibition by peptide fragments.
Experimental Workflow for Screening CD36 Inhibitors
The process of identifying and validating CD36 inhibitory peptides follows a logical progression from initial binding assays to functional cellular assays.
References
- 1. Discovery and in vitro characterization of a human anti-CD36 scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD36 peptides that block cytoadherence define the CD36 binding region for Plasmodium falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of inhibitors of CD36-Amyloid beta binding as potential agents for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity and Identity of Synthetic Cys-CD36 Peptides
For researchers, scientists, and drug development professionals, the accurate assessment of a synthetic peptide's purity and identity is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques used for the quality control of synthetic peptides, with a special focus on cysteine-containing peptides like Cys-CD36.
This document outlines the principles, experimental protocols, and comparative performance of three cornerstone analytical methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality of their synthetic peptides.
Comparative Analysis of Analytical Techniques
The selection of an analytical method, or a combination thereof, depends on the specific requirements of the research, from routine purity checks to in-depth structural verification. The following tables provide a quantitative comparison of these key techniques.
| Parameter | RP-HPLC | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Function | Purity assessment and quantification of peptide and impurities | Identity confirmation (molecular weight), sequencing, and impurity identification | Absolute quantification of peptide content and amino acid composition verification |
| Typical Purity Measurement | >95% for most research applications; ≥98% for clinical-grade[1] | Provides mass-based purity, can identify co-eluting impurities | Does not directly measure purity in terms of contaminants, but provides accurate net peptide content |
| Sensitivity | Good (can detect impurities below 0.1%) | Extremely sensitive (femtomolar to zeptomolar levels) | High sensitivity, down to the picomole range with derivatization |
| Quantitative Accuracy | Good for relative quantification of impurities | Can be quantitative with appropriate standards (e.g., LC-MS) | Considered the "gold standard" for absolute peptide quantification[2] |
| Structural Information | Limited (retention time) | Detailed molecular weight and fragmentation patterns for sequencing[2] | Provides amino acid composition, but not sequence |
| Method | Advantages | Limitations | Typical Cost |
| RP-HPLC | - High resolution for separating impurities- Robust and reliable for routine quality control- Cost-effective | - Limited structural information- May not separate all co-eluting impurities | HPLC systems: $10,000 - $40,000 |
| Mass Spectrometry (MS) | - Unambiguous molecular weight determination- Can identify and sequence the peptide and impurities- High specificity and sensitivity | - Higher upfront and maintenance costs- Can be complex to operate and interpret data | MS systems:
|
| Amino Acid Analysis (AAA) | - Highly accurate for determining net peptide content- Verifies the amino acid composition | - Destructive to the peptide sample- Does not provide sequence information or detect non-peptide impurities | Varies depending on service or in-house setup |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the interplay between different analytical techniques in a comprehensive quality control workflow.
Caption: Overall workflow for the synthesis, purification, and quality control of synthetic Cys-CD36 peptides.
Key Experimental Protocols
Detailed and standardized protocols are the bedrock of accurate and reproducible peptide analysis. The following sections provide methodologies for the key experiments discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the most common method for determining the purity of synthetic peptides[3][4]. It separates the target peptide from impurities based on their hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5][6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5][6]
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the synthetic Cys-CD36 peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for most research applications[1].
Caption: Step-by-step workflow for peptide purity analysis by RP-HPLC.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthetic peptide, thereby verifying its identity. For more detailed structural information, tandem mass spectrometry (MS/MS) can be used for sequencing.
Materials:
-
Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for LC-MS)
-
Peptide sample
Procedure for MALDI-TOF MS:
-
Sample Preparation: Mix a small amount of the peptide solution with the matrix solution on a MALDI target plate.
-
Data Acquisition: Analyze the sample in the mass spectrometer to obtain the mass-to-charge (m/z) ratio of the peptide.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the Cys-CD36 peptide.
Procedure for LC-MS/MS Sequencing:
-
LC Separation: Separate the peptide sample using an HPLC system coupled to the mass spectrometer. A gradient similar to the one used for purity analysis can be employed, often with formic acid instead of TFA to improve ionization.
-
MS and MS/MS Acquisition: The mass spectrometer acquires a full MS scan to determine the m/z of the eluting peptide. The most intense ions are then selected for fragmentation (MS/MS).
-
Data Analysis: The fragmentation pattern is analyzed to determine the amino acid sequence of the peptide. This provides definitive confirmation of the peptide's identity[2][8].
Caption: Workflows for peptide identity confirmation using MALDI-TOF and LC-MS/MS.
Amino Acid Analysis (AAA) for Absolute Quantification
Amino Acid Analysis is the most accurate method for determining the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counterions.
Materials:
-
Hydrolysis vials
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with a pre-column derivatization kit (e.g., AccQ-Tag™)
-
Amino acid standards
-
Peptide sample
Procedure:
-
Hydrolysis: Accurately weigh the peptide sample and hydrolyze it in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids[9]. For cysteine-containing peptides, a pre-oxidation step to convert cysteine to the more stable cysteic acid is often necessary to prevent its degradation during hydrolysis.
-
Derivatization: Derivatize the amino acids in the hydrolysate and in the standard solutions with a reagent that allows for their detection (e.g., a fluorescent tag).
-
Chromatographic Analysis: Separate and quantify the derivatized amino acids using HPLC.
-
Data Analysis: Compare the amounts of each amino acid in the sample to the known amounts in the standards. The net peptide content is calculated based on the total amount of amino acids detected and the initial weight of the peptide sample[2].
Special Considerations for Cysteine-Containing Peptides
Cysteine residues introduce specific challenges in the synthesis and analysis of peptides like Cys-CD36. The sulfhydryl group of cysteine is highly reactive and can lead to the formation of disulfide bonds (dimerization) or other modifications.
-
Disulfide Bond Formation: During synthesis and storage, Cys-CD36 peptides can form intermolecular disulfide bonds, leading to dimers and higher-order oligomers. These can be detected by RP-HPLC as separate peaks and their masses confirmed by MS.
-
Analysis of Free Thiols: To analyze the monomeric, reduced form of the peptide, it is often necessary to treat the sample with a reducing agent like dithiothreitol (DTT) prior to analysis.
-
Alkylation: To prevent disulfide bond formation during analysis, the free thiol groups of cysteine can be alkylated with reagents like iodoacetamide. This modification can be monitored by MS.
Conclusion
A multi-faceted approach is essential for the comprehensive assessment of synthetic Cys-CD36 peptide purity and identity. While RP-HPLC provides a robust and routine method for purity determination, mass spectrometry is indispensable for confirming the molecular weight and sequence. For applications requiring precise quantification, Amino Acid Analysis remains the gold standard. By employing these techniques in a complementary fashion and giving special consideration to the reactivity of cysteine, researchers can ensure the quality and reliability of their synthetic peptides, leading to more accurate and impactful scientific discoveries.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for CD36 Peptide P (139-155), Cys Conjugated
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as CD36 Peptide P (139-155), Cys conjugated, is paramount for ensuring laboratory safety and environmental compliance. While specific toxicological properties of many synthetic peptides are not extensively documented, a cautious approach treating them as potentially hazardous is recommended.[1] Adherence to institutional and local regulations is mandatory for all disposal procedures.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle the peptide with appropriate safety measures. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1] Avoid inhalation of the lyophilized powder or aerosolization of peptide solutions.[1][2] In case of accidental contact, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash the affected area with soap and copious amounts of water.[2] |
| Eye Contact | Flush thoroughly with water and seek immediate medical attention.[2] |
| Inhalation | Move to fresh air. If adverse effects occur, seek medical attention.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1] |
For spills, absorb the material with inert substances (e.g., sand or vermiculite), place it in a sealed container for disposal, and thoroughly ventilate and clean the affected area.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, must be conducted in accordance with local and institutional waste disposal regulations. The following is a general procedural guideline:
-
Waste Identification and Segregation :
-
Solid Peptide Waste : Collect unused or expired lyophilized peptide in its original vial or a clearly labeled, sealed container.
-
Contaminated Materials : Any materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should be considered contaminated and segregated as chemical waste.
-
Liquid Peptide Waste : Solutions containing the peptide should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of peptide solutions down the drain unless explicitly permitted by your institution and local wastewater regulations.[3]
-
-
Waste Treatment (if required) :
-
Some institutions may require the chemical deactivation of bioactive peptides before disposal. This could involve treatment with a strong oxidizing agent, but the feasibility and safety of this method depend on the peptide's sequence and modifications. Due to the presence of a cysteine residue, which is susceptible to oxidation, this might be a viable option, but it should only be performed by trained personnel following a validated protocol.[4]
-
-
Packaging and Labeling :
-
All waste containers must be securely sealed to prevent leakage.
-
Label each container clearly with "Hazardous Chemical Waste," the name of the peptide ("this compound"), and the approximate quantity.
-
-
Storage Pending Disposal :
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[5]
-
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for the peptide and associated waste.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is a general guide and should not replace specific institutional or regulatory requirements. Always consult your institution's safety data sheets (SDS) and EHS guidelines for definitive procedures.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for CD36 Peptide P (139-155), Cys Conjugated
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling CD36 Peptide P (139-155), Cys conjugated. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. The chemical, physical, and toxicological properties of this specific peptide have not been fully investigated, warranting careful handling as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2]
| PPE Category | Item | Specifications & Best Practices |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a complete seal around the eyes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contact with the peptide occurs.[1][3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental contact.[1] |
| Respiratory Protection | Respirator | Use an appropriate respirator to avoid inhalation of the peptide powder.[1] |
Operational Plan: A Step-by-Step Guide for Safe Handling
From receipt to storage, a systematic approach to handling this peptide will minimize exposure risks and prevent contamination.
1. Receiving and Storage:
-
Upon receipt, immediately transfer the lyophilized peptide to a designated storage location.
-
Store the container tightly closed in a cool, dry place, with a recommended temperature of -20°C for long-term stability.[1][4]
2. Preparation for Use:
-
Before opening, allow the peptide container to warm to room temperature, preferably in a desiccator, to prevent condensation.[4]
-
Conduct all handling of the powdered peptide within a chemical fume hood to control airborne particles.
3. Dissolution:
-
Always wear gloves to prevent contamination.[4]
-
For peptides containing cysteine, which are susceptible to oxidation, it is recommended to use oxygen-free solvents.[4]
-
Initially, attempt to dissolve a small test amount of the peptide in sterile water or a suitable buffer.[4]
-
If the peptide exhibits poor solubility, dimethyl sulfoxide (DMSO) can be used as a solvent.[4]
4. Post-Handling:
-
Thoroughly clean all surfaces and equipment that came into contact with the peptide.
-
Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with plenty of water. If irritation persists, seek medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Disposal Plan: Responsible Waste Management
Proper disposal of the peptide and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste materials, including unused peptide, contaminated gloves, and disposable labware, in a designated and clearly labeled waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[1] Do not discharge into drains or the environment without proper treatment.[1]
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key procedural flows.
Caption: Workflow for handling this compound.
Caption: Emergency response for accidental exposure to the peptide.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
